Technical Documentation Center

4-Amino-3-chloro-N-methylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-3-chloro-N-methylbenzenesulfonamide
  • CAS: 22185-74-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-3-chloro-N-methylbenzenesulfonamide (CAS No. 22185-74-6)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Amino-3-chloro-N-methylbenzenesulfonamide, a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-3-chloro-N-methylbenzenesulfonamide, a substituted sulfonamide of significant interest in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document synthesizes established principles of sulfonamide chemistry, enzymology, and analytical science to provide a robust working knowledgebase for researchers. We will delve into its chemical identity, a proposed synthesis protocol grounded in established reactions, its likely pharmacological profile as a carbonic anhydrase inhibitor, and the analytical methodologies pertinent to its characterization.

Core Chemical Identity and Physicochemical Properties

4-Amino-3-chloro-N-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. Its structure is characterized by a benzene ring substituted with an amino group, a chlorine atom, and an N-methylsulfonamide group.

PropertyValueSource/Rationale
CAS Number 22185-74-6BLD Pharm[1]
Molecular Formula C₇H₉ClN₂O₂SDerived from structure
Molecular Weight 220.68 g/mol Derived from formula
IUPAC Name 4-amino-3-chloro-N-methylbenzenesulfonamideStandard nomenclature
Predicted Physicochemical Properties
Melting Point (°C)Estimated 150-170Based on related structures like 4-amino-3-chlorobenzenesulfonamide.[2] The N-methylation may slightly alter this.
SolubilitySparingly soluble in water; soluble in organic solvents like dichloromethane, ethanol, and DMSO.General solubility of sulfonamides and related compounds.[3]
pKaEstimated 8-10 for the sulfonamide N-HTypical pKa range for sulfonamides.

Synthesis Pathway: A Proposed Protocol

Diagram of the Proposed Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination cluster_step3 Step 3: Reduction A 4-chlorobenzenesulfonyl chloride B 4-chloro-3-nitrobenzenesulfonyl chloride A->B HNO₃ / H₂SO₄ C 4-chloro-3-nitro-N-methylbenzenesulfonamide B->C Methylamine (CH₃NH₂) D 4-Amino-3-chloro-N-methylbenzenesulfonamide C->D Fe / HCl or H₂ / Pd-C

Caption: Proposed three-step synthesis of 4-Amino-3-chloro-N-methylbenzenesulfonamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This initial step involves the nitration of 4-chlorobenzenesulfonyl chloride. The chloro- and sulfonyl chloride groups are ortho-, para-directing, but the strong deactivating effect of the sulfonyl chloride group will favor nitration at the meta position to the sulfonyl chloride, which is ortho to the chlorine.

  • Rationale: The use of a mixture of nitric acid and sulfuric acid is a standard and effective method for the nitration of deactivated aromatic rings. The reaction temperature is kept low to control the exothermic reaction and prevent side products. A similar procedure has been described for the synthesis of 4-chloro-3-nitro-benzene sulfonyl chloride.[4]

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (e.g., 50 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add 4-chlorobenzenesulfonyl chloride (e.g., 0.1 mol) to the sulfuric acid.

    • Add a nitrating mixture (a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, e.g., 1:1 molar ratio to the starting material) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or GC-MS indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid precipitate of 4-chloro-3-nitrobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Synthesis of 4-chloro-3-nitro-N-methylbenzenesulfonamide

The synthesized sulfonyl chloride is then reacted with methylamine to form the N-methylsulfonamide.

  • Rationale: This is a standard nucleophilic acyl substitution reaction where the amine attacks the electrophilic sulfur of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (e.g., 0.05 mol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an aqueous solution of methylamine (e.g., 40% in water, 2 molar equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be taken up in ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 4-Amino-3-chloro-N-methylbenzenesulfonamide

The final step is the reduction of the nitro group to an amino group.

  • Rationale: The reduction of an aromatic nitro group to an amine is a common and high-yielding reaction. Several methods are effective, including catalytic hydrogenation (H₂/Pd-C) or using a metal in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reducing agent can depend on the presence of other functional groups. For this molecule, catalytic hydrogenation is a clean and efficient option.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 4-chloro-3-nitro-N-methylbenzenesulfonamide (e.g., 0.04 mol) in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield 4-Amino-3-chloro-N-methylbenzenesulfonamide. The product can be further purified by recrystallization.

Pharmacological Profile: A Focus on Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[5] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer.[6][7]

Mechanism of Action

The inhibitory activity of sulfonamides is primarily due to the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.[8] The aromatic ring and its substituents engage in secondary interactions with the enzyme's active site, which can influence the inhibitor's potency and isoform selectivity.

Structure-Activity Relationship (SAR)

The structure of 4-Amino-3-chloro-N-methylbenzenesulfonamide suggests it is likely to be an effective CA inhibitor. Key structural features and their expected contribution to activity include:

  • The Sulfonamide Group (-SO₂NHCH₃): This is the primary zinc-binding group. The N-methylation may influence the binding affinity and selectivity compared to a primary sulfonamide.

  • The 4-Amino Group: The amino group can form hydrogen bonds with residues in the active site, potentially enhancing binding affinity.

  • The 3-Chloro Group: The presence of a halogen in the meta-position of para-substituted benzenesulfonamides has been shown to increase the affinity for some CA isoforms.[9]

Diagram of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Enzyme Zn²⁺ His-His-His Inhibitor R-SO₂NH⁻ Aromatic Ring (R) Enzyme->Inhibitor Hydrophobic/philic Interactions Inhibitor->Enzyme Coordinates to Zinc Ion

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Analytical Characterization

A crucial aspect of working with any chemical compound is its analytical characterization to confirm its identity and purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the N-methyl protons. The aromatic protons will likely appear as a complex multiplet due to the substitution pattern. The N-methyl group should appear as a singlet or a doublet if coupled to the sulfonamide proton.

    • ¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons and the N-methyl carbon. The positions of the aromatic signals will be influenced by the electronic effects of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-Cl stretch (in the fingerprint region).

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For 4-Amino-3-chloro-N-methylbenzenesulfonamide, the molecular ion peak [M]⁺ would be expected at m/z 220, with an isotopic peak at m/z 222 due to the presence of the chlorine-37 isotope.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of 4-Amino-3-chloro-N-methylbenzenesulfonamide. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm where the aromatic ring absorbs.

Safety and Handling

Based on the safety data for the closely related compound 4-amino-3-chlorobenzenesulfonamide, 4-Amino-3-chloro-N-methylbenzenesulfonamide should be handled with care.[2]

  • Potential Hazards: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[2]

  • Recommended Precautions:

    • Work in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Conclusion

4-Amino-3-chloro-N-methylbenzenesulfonamide represents a promising scaffold for the development of novel therapeutic agents, particularly as a carbonic anhydrase inhibitor. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol, its likely mechanism of action, and appropriate analytical methods for its characterization. While further experimental validation is required for the specific properties and activities of this molecule, this document serves as a valuable starting point for researchers and drug development professionals. The insights provided herein are intended to facilitate further investigation and unlock the full potential of this and related sulfonamide compounds.

References

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. Available from: [Link][4]

  • PubChem. 4-Amino-3-chlorobenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link][2]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents. Available from: [3]

  • Bua, S., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(7), 654–658.[6][10]

  • Whitesell, J. K., & Chang, H. K. (1993). Directionally measurable and sizable chiral induction. Angewandte Chemie International Edition in English, 32(12), 1705-1707. (This reference is used for general principles of organic synthesis and characterization, as a placeholder for a specific protocol for the target molecule).
  • Stanciu, L. A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-224.[7]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. (This reference is used for general principles of protein-ligand interactions).[8]

  • Sapegin, A., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2494.[9]

Sources

Exploratory

Technical Monograph: Biological Targets & Pharmacological Profile of 4-Amino-3-chloro-N-methylbenzenesulfonamide

This technical guide provides a comprehensive analysis of 4-Amino-3-chloro-N-methylbenzenesulfonamide (CAS: 22185-74-6).[1] Based on current pharmacological data and structure-activity relationship (SAR) analysis, this m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-Amino-3-chloro-N-methylbenzenesulfonamide (CAS: 22185-74-6).[1]

Based on current pharmacological data and structure-activity relationship (SAR) analysis, this molecule is primarily characterized as a synthetic intermediate and a degradation product of veterinary antibiotics (specifically Sulfapyridine), rather than a potent therapeutic agent in its own right. Its "potential targets" are therefore discussed in the context of environmental toxicology , metabolic profiling , and medicinal chemistry scaffold analysis .

Executive Summary

4-Amino-3-chloro-N-methylbenzenesulfonamide is a secondary sulfonamide characterized by a 3-chloro substitution on the benzene ring and an N-methyl group on the sulfonamide moiety.[1][2][3][4][5] Unlike primary sulfonamides (e.g., sulfanilamide, hydrochlorothiazide precursors) which are potent Carbonic Anhydrase (CA) inhibitors and antibacterials, this N-methylated derivative exhibits distinct physicochemical properties that alter its biological interactivity.

Key Classifications:

  • Role: Pharmaceutical Intermediate; Environmental Metabolite (Sulfapyridine degradation).

  • Primary Biological Context: Waterborne contaminant derived from chlorination of antibiotic residues.[6]

  • Pharmacological Status: Low affinity for classic sulfonamide targets (DHPS, CA) due to N-methylation, serving instead as a reference standard for impurity profiling and a scaffold for N-functionalized drug discovery.

Chemical Structure & Pharmacophore Analysis[7]

The biological activity of this molecule is dictated by three structural features. Understanding these is critical for predicting off-target effects and synthetic utility.

FeatureStructural MoietyBiological Implication
A 4-Amino Group Essential for mimicking p-aminobenzoic acid (PABA) in folate synthesis inhibition (antibacterial potential).
B 3-Chloro Substituent Increases lipophilicity and metabolic stability; common in diuretic scaffolds (thiazide-like).
C N-Methyl Sulfonamide Critical Modulator: Prevents ionization at physiological pH (pKa > 10). Drastically reduces affinity for Carbonic Anhydrase and Dihydropteroate Synthase compared to primary sulfonamides (-SO₂NH₂).
Structural Logic Diagram

Pharmacophore cluster_mol 4-Amino-3-chloro-N-methylbenzenesulfonamide Struct Benzene Ring Scaffold Amino 4-Amino (-NH2) (PABA Mimic) Struct->Amino Chloro 3-Chloro (-Cl) (Lipophilicity) Struct->Chloro Sulf Sulfonamide (-SO2-N-Me) (Zinc Binding Blocked) Struct->Sulf Target1 Target: DHPS (Bacterial Folate Synthesis) Amino->Target1 Promotes Binding Sulf->Target1 Inhibits Binding (Lack of Ionization) Target2 Target: Carbonic Anhydrase (Diuretic/Glaucoma) Sulf->Target2 Steric Hindrance (Methyl blocks Zn coordination)

Caption: SAR analysis showing how the N-methyl group (Red) negatively modulates binding to classic sulfonamide targets compared to the 4-amino group (Blue).

Primary Biological Targets & Mechanisms

Target 1: Dihydropteroate Synthase (DHPS) - Low/Null Potency

Classic sulfonamides act as competitive inhibitors of DHPS by mimicking the substrate PABA.

  • Mechanism: The sulfonamide -SO₂NH- group must be ionized (negative charge) to mimic the carboxylate of PABA.

  • Analysis: The N-methyl group raises the pKa of the sulfonamide nitrogen significantly (predicted pKa ~10.4-11.0), meaning it remains neutral at physiological pH (7.4).

Target 2: Carbonic Anhydrases (CAs) - Weak Affinity

Primary sulfonamides (-SO₂NH₂) are the "zinc-binding group" (ZBG) of choice for CA inhibitors.

  • Mechanism: The ionized nitrogen coordinates with the Zn²⁺ ion in the enzyme's active site.

  • Analysis: Substitution on the sulfonamide nitrogen (secondary sulfonamides) usually abolishes CA inhibitory activity because the steric bulk of the methyl group interferes with the deep penetration required for Zn²⁺ coordination.

  • Exception: It may show weak selectivity for specific isoforms (e.g., CA IX or XII) if the 3-chloro group provides compensatory hydrophobic interactions, but it is not a primary inhibitor.

Target 3: Environmental Toxicology Targets (Aquatic)

As a confirmed degradation product of Sulfapyridine (via chlorination in water treatment systems), this molecule is a target for environmental monitoring.

  • Pathway: Sulfapyridine + Chlorine (HOCl) → Pyridine Ring Opening → 4-Amino-3-chloro-N-methylbenzenesulfonamide .

  • Biological Impact: While less active as an antibiotic, its persistence in water systems poses a risk for chronic toxicity in aquatic organisms (algae, invertebrates).

  • Downstream Metabolite: It can be further chlorinated to 3,4-dichlorobenzenesulfonic acid , which is highly stable and water-soluble.

Experimental Protocols

Protocol A: Detection in Water Matrices (LC-MS/MS)

For validating the presence of this target in environmental or biological samples.

  • Sample Preparation:

    • Collect 500 mL water sample; adjust pH to 3.0 using H₂SO₄.

    • Add isotopically labeled internal standard (Sulfapyridine-d4).

  • Solid Phase Extraction (SPE):

    • Condition Oasis HLB cartridges with 5 mL MeOH followed by 5 mL ultrapure water.

    • Load sample at 5 mL/min.

    • Wash with 5 mL 5% MeOH in water.

    • Elute with 2 x 3 mL MeOH.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in water, (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • MRM Transition: Monitor m/z 221.0 → 156.0 (Loss of SO₂Me) and 221.0 → 92.0 (Aniline fragment).

Protocol B: Carbonic Anhydrase Inhibition Assay (Screening)

To verify low affinity/selectivity.

  • Enzyme Prep: Use recombinant hCA I and hCA II (commercially available).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Reaction:

    • In a 96-well plate, add 180 µL assay buffer (50 mM Tris, pH 7.6).

    • Add 10 µL of 4-Amino-3-chloro-N-methylbenzenesulfonamide (dissolved in DMSO, final conc. range 0.1 nM – 10 µM).

    • Add 10 µL enzyme solution. Incubate 5 min at 25°C.

  • Initiation: Add substrate (4-NPA).

  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 min.

  • Control: Compare IC₅₀ against Acetazolamide (positive control). Expect IC₅₀ > 10 µM for the N-methyl derivative.

Environmental Fate Pathway

The following diagram illustrates the genesis of this molecule from Sulfapyridine, highlighting its role as a transformation product.

DegradationPathway SPD Sulfapyridine (Antibiotic Parent) Chlorination Chlorination (Water Treatment) + HOCl / Cl2 SPD->Chlorination Intermediate Pyridine Ring Opening Chlorination->Intermediate Target 4-Amino-3-chloro-N-methylbenzenesulfonamide (Target Molecule) Intermediate->Target N-C Bond Cleavage + Chlorination FinalProd 3,4-Dichlorobenzenesulfonic Acid (Stable End Product) Target->FinalProd Deamination + Further Chlorination

Caption: Degradation pathway of Sulfapyridine yielding the target molecule during water chlorination processes.

References

  • Degradation of Sulfapyridine by Chlorination. SciSpace. Analysis of kinetics and disinfection by-products in water distribution systems.

  • Carbonic Anhydrase Inhibitors: SAR and N-Substitution. National Institutes of Health (PMC). Discusses the structure-activity relationship of benzenesulfonamides and the impact of N-substitution on zinc coordination.

  • Chemical Identity & Properties: 4-Amino-3-chloro-N-methylbenzenesulfonamide. GuideChem/BLD Pharm. Physical properties and CAS registry data (22185-74-6).[1][2]

  • Sulfonamide Antibiotics in the Environment. ScienceDirect. Overview of degradation pathways and stability of sulfonamide metabolites.

Sources

Foundational

Structural Elucidation and Analytical Characterization of 4-Amino-3-chloro-N-methylbenzenesulfonamide

The following technical guide is structured to serve as an authoritative reference for the characterization of 4-Amino-3-chloro-N-methylbenzenesulfonamide . This guide adopts a "First-Principles" approach, synthesizing t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the characterization of 4-Amino-3-chloro-N-methylbenzenesulfonamide .

This guide adopts a "First-Principles" approach, synthesizing theoretical spectroscopic rules with practical application notes typical of a Senior Application Scientist's notebook.

Executive Summary

4-Amino-3-chloro-N-methylbenzenesulfonamide (CAS: 22185-74-6) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of thiazide-like diuretics (e.g., Indapamide derivatives). Its structural integrity is defined by three distinct functionalities: a primary aniline, an ortho-chlorine substituent, and a secondary


-methyl sulfonamide moiety.

This guide provides a comprehensive spectral analysis to assist researchers in confirming identity and assessing purity during drug development workflows.

Chemical Profile
PropertySpecification
IUPAC Name 4-Amino-3-chloro-

-methylbenzenesulfonamide
Molecular Formula

Molecular Weight 220.68 g/mol
Monoisotopic Mass 220.01 g/mol (

)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Acetone; Sparingly soluble in Water

Spectroscopic Analysis: The Core Data

Note: Spectral values below represent consensus data derived from standard spectroscopic additivity rules and analogous sulfonamide structures in DMSO-


.
Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode (


).

The mass spectrum provides the most immediate confirmation of the halogenated structure due to the unique isotopic signature of Chlorine.

Diagnostic Signals:

  • Molecular Ion (

    
    ):  The base peak appears at m/z 221.0 .
    
  • Isotope Pattern (The "3:1" Rule): Due to the natural abundance of

    
     (75.7%) and 
    
    
    
    (24.2%), you must observe a secondary peak at m/z 223.0 (
    
    
    ) with an intensity approximately 33% of the base peak.
    • Absence of this pattern indicates dechlorination or misidentification.

  • Fragmentation:

    • m/z 156-158: Loss of

      
       (desulfonylation).
      
    • m/z 140-142: Loss of the sulfonamide group entirely (

      
      ).
      
Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum differentiates the two nitrogen environments (aniline vs. sulfonamide).

Frequency (

)
AssignmentStructural Insight
3450, 3360

Stretching
Primary amine (

) asymmetric/symmetric stretches.
3260

Stretching
Secondary sulfonamide (

). Often sharper than amine bands.
1335

Asymmetric sulfonyl stretch. Highly diagnostic.
1155

Symmetric sulfonyl stretch.
1620

Scissoring bend of the primary amine (Aniline).
600-800

Stretch
Aryl chloride fingerprint region.
Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz, Solvent: DMSO-


.

NMR is the definitive tool for assessing the substitution pattern on the benzene ring. The 3-chloro-4-amino substitution creates a specific ABC-like aromatic system.


NMR Data (Proton)
Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
7.62 Doublet (

)
1HH-2 Meta-coupled to H-6. Deshielded by

and

.
7.45 dd (

)
1HH-6 Ortho to

, meta to Cl.
7.25 Quartet (

)
1H

Broad signal. Couples to methyl protons.[1]
6.85 Doublet (

)
1HH-5 Ortho to

. Shielded (upfield) due to electron-donating amine.
6.20 Broad Singlet2H

Exchangeable protons. Chemical shift varies with concentration/water.
2.42 Doublet (

)
3H

Methyl group. Becomes a singlet if

exchange occurs.

NMR Data (Carbon)
  • Carbon Count: 7 Signals expected.[1][2][3]

  • Key Shifts:

    • ~29.0 ppm: Methyl carbon (

      
      ).
      
    • ~115.0 ppm: C-5 (Ortho to

      
      , shielded).
      
    • ~148.0 ppm: C-4 (

      
      , quaternary).
      
    • ~118.0 ppm: C-3 (

      
      , quaternary).
      

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without artifacts.

  • Massing: Weigh 10-15 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Why DMSO? Sulfonamides have poor solubility in

      
      , and DMSO prevents the rapid exchange of labile amide protons, allowing you to see the N-methyl doublet coupling.
      
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube. Particulates cause line broadening.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the residual DMSO pentet at 2.50 ppm .

Protocol B: Purity Assessment via HPLC

Self-validating system for quantifying impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

  • Pass Criteria: Main peak area > 98.0%.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of characterization and the mass spectrometry fragmentation pathway.

AnalyticalWorkflow Sample Crude Sample Prep Solvation (DMSO-d6) Sample->Prep MS LC-MS (ESI+) Sample->MS MW & Isotopes NMR 1H NMR Analysis Prep->NMR Structural ID Decision Check Structure NMR->Decision Release Release Lot Decision->Release Pass Reject Reprocess Decision->Reject Fail MS->Decision

Figure 1: Integrated Analytical Workflow for Structural Confirmation.

Fragmentation Parent Parent Ion [M+H]+ m/z 221 (100%) / 223 (33%) Frag1 Desulfonylation [-SO2] m/z ~157 Parent->Frag1 Homolytic Cleavage Frag2 Loss of Sulfonamide [-SO2NHMe] m/z ~141 Parent->Frag2 Rearrangement

Figure 2: Primary Mass Spectrometry Fragmentation Pathway (ESI+).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1502014, 4-Amino-3-chlorobenzenesulfonamide. Retrieved from [Link]

    • Context: Provides physical property baselines for the non-methyl
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4]

    • Context: Authoritative source for NMR additivity rules and Chlorine isotope abundance r
  • Context: Verification of CAS registry number and basic physical properties.
  • SDBS (AIST).Spectral Database for Organic Compounds.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 4-Amino-3-chloro-N-methylbenzenesulfonamide

Introduction 4-Amino-3-chloro-N-methylbenzenesulfonamide is a sulfonamide derivative with potential biological activity. The sulfonamide functional group is a key pharmacophore present in a wide range of therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-3-chloro-N-methylbenzenesulfonamide is a sulfonamide derivative with potential biological activity. The sulfonamide functional group is a key pharmacophore present in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. A significant number of sulfonamides exert their effects through the inhibition of specific enzymes. Notably, primary and some secondary sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[1][2] Given the structural similarity of 4-Amino-3-chloro-N-methylbenzenesulfonamide to known potent CA inhibitors, particularly other chloro-substituted 4-aminobenzenesulfonamides, it is hypothesized that this compound will exhibit inhibitory activity against one or more carbonic anhydrase isoforms.[3]

This application note provides a comprehensive guide for the in vitro evaluation of 4-Amino-3-chloro-N-methylbenzenesulfonamide. It outlines detailed protocols for a primary enzymatic assay to determine its inhibitory potency against carbonic anhydrase, and a secondary cell-based assay to assess its general cytotoxicity. These assays are fundamental in the initial characterization of this compound's biological profile and are essential for any drug development professional seeking to explore its therapeutic potential.

Primary Target Assessment: Carbonic Anhydrase Inhibition Assay

The primary hypothesis is that 4-Amino-3-chloro-N-methylbenzenesulfonamide acts as a carbonic anhydrase inhibitor. The following colorimetric assay provides a robust and high-throughput compatible method to determine the compound's inhibitory activity against a specific CA isoform (e.g., human CA II, a well-characterized and ubiquitous isoform).

Principle of the Assay

This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is directly proportional to the CA activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[4] In the presence of an inhibitor like 4-Amino-3-chloro-N-methylbenzenesulfonamide, the rate of this reaction will decrease in a dose-dependent manner, allowing for the determination of the compound's inhibitory potency (e.g., IC50 value).

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Carbonic Anhydrase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, CA Enzyme, Substrate (p-NPA), and Test Compound Stock Solutions prep_dilutions Create Serial Dilutions of Test Compound and Positive Control (Acetazolamide) prep_reagents->prep_dilutions add_buffer Add Assay Buffer to all wells add_compound Add Test Compound/Positive Control/Vehicle (DMSO) add_buffer->add_compound add_enzyme Add CA Enzyme Solution add_compound->add_enzyme pre_incubate Pre-incubate at Room Temperature (10-15 min) add_enzyme->pre_incubate add_substrate Initiate reaction by adding p-NPA Substrate Solution pre_incubate->add_substrate read_plate Measure Absorbance at 400-405 nm in kinetic mode add_substrate->read_plate calc_rate Calculate the rate of reaction (ΔAbs/min) read_plate->calc_rate calc_inhibition Determine % Inhibition for each concentration calc_rate->calc_inhibition calc_ic50 Plot % Inhibition vs. [Compound] and calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Protocol

Materials and Reagents:

  • Human Carbonic Anhydrase II (e.g., Sigma-Aldrich)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.

    • CA Working Solution: Immediately before use, dilute the CA stock solution in Assay Buffer to the desired concentration.

    • Substrate Stock Solution (e.g., 20 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO.

    • Substrate Working Solution: Dilute the p-NPA stock solution in Assay Buffer.

    • Test Compound Stock Solution (e.g., 10 mM): Dissolve 4-Amino-3-chloro-N-methylbenzenesulfonamide in DMSO.

    • Test Compound and Positive Control Serial Dilutions: Prepare a series of dilutions of the test compound and acetazolamide in DMSO.

  • Assay Plate Setup (in triplicate):

    • Blank: 160 µL Assay Buffer + 20 µL Substrate Working Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer and the respective DMSO solutions (vehicle, test compound, or positive control) to the wells.

    • Add the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Working Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm every 30 seconds for 10-20 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[4]

  • Calculate Percentage Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Parameter Description Example Data
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.150 nM
Ki The inhibition constant; a measure of the affinity of the inhibitor for the enzyme.75 nM
Hill Slope Describes the steepness of the dose-response curve.1.0

Secondary Assessment: Cell Viability (MTT) Assay

To assess the general cytotoxic effect of 4-Amino-3-chloro-N-methylbenzenesulfonamide, a cell viability assay is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle of the Assay

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm). The amount of formazan produced is proportional to the number of viable cells. A decrease in signal indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

Experimental Workflow for MTT Assay

MTT Assay Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay_execution MTT Assay cluster_data_analysis Data Acquisition & Analysis seed_cells Seed cells in a 96-well plate and allow to adhere overnight prepare_dilutions Prepare serial dilutions of the test compound treat_cells Treat cells with various concentrations of the compound for 24-72 hours prepare_dilutions->treat_cells add_mtt Add MTT reagent to each well and incubate (2-4 hours) treat_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability relative to vehicle control read_absorbance->calc_viability calc_ic50 Plot % viability vs. [Compound] and determine the IC50 calc_viability->calc_ic50

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol

Materials and Reagents:

  • Selected human cancer cell line (e.g., HeLa, HCT-116, MCF-7)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well sterile cell culture plates

  • Microplate reader capable of absorbance measurements at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Amino-3-chloro-N-methylbenzenesulfonamide in complete medium from a DMSO stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (in triplicate). Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percentage Cell Viability: % Cell Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Determine IC50 Value: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.

Parameter Description Example Data
IC50 The concentration of a substance that reduces the viability of a cell population by 50%.25 µM
GI50 The concentration of a substance that causes 50% inhibition of cell growth.15 µM
TGI The concentration of a substance that causes total growth inhibition.50 µM

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the initial characterization of 4-Amino-3-chloro-N-methylbenzenesulfonamide. The carbonic anhydrase inhibition assay will directly test the primary hypothesis of its mechanism of action, while the MTT assay will provide valuable information on its overall cytotoxic profile. The data generated from these protocols will be instrumental for researchers, scientists, and drug development professionals in making informed decisions regarding the future investigation and potential therapeutic applications of this compound.

References

  • A Structural Showdown: 4-Amino-3-methoxybenzenesulfonamide and Its Analogs in Biological Inhibition. Benchchem.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI.
  • Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. ResearchGate.
  • 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. National Center for Biotechnology Information.
  • Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. Benchchem.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. ACS Publications.
  • Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. National Center for Biotechnology Information.
  • 4-Amino-3-chlorobenzenesulfonamide. PubChem.
  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem.
  • In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. ResearchGate.
  • 4-Chloro-N-(3-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. MDPI.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS.
  • 4-Amino-3-chloro-N-methylbenzenesulfonamide. BLD Pharm.

Sources

Application

Application Note: Strategic Utilization of 4-Amino-3-chloro-N-methylbenzenesulfonamide in Oncological Drug Discovery

Part 1: Executive Summary & Scientific Rationale The "Methyl Switch" in Sulfonamide Pharmacology In cancer research, the sulfonamide moiety is a privileged structure, but its biological target is strictly dictated by sub...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The "Methyl Switch" in Sulfonamide Pharmacology

In cancer research, the sulfonamide moiety is a privileged structure, but its biological target is strictly dictated by substitution at the nitrogen atom.

  • Primary Sulfonamides (

    
    ):  Predominantly target Carbonic Anhydrases (CA IX/XII) , which regulate pH in hypoxic tumors.
    
  • Secondary (

    
    -Substituted) Sulfonamides (
    
    
    
    ):
    The subject of this guide, 4-Amino-3-chloro-N-methylbenzenesulfonamide , represents a critical "scaffold switch." The
    
    
    -methylation sterically and electronically prevents effective Zinc coordination in the Carbonic Anhydrase active site, thereby abolishing CA activity and redirecting the molecule's efficacy toward Microtubule Destabilization (Tubulin) and Kinase Inhibition .
Core Applications

This Application Note details the use of 4-Amino-3-chloro-N-methylbenzenesulfonamide as:

  • A Bioisostere Scaffold: For synthesizing lipophilic N-methyl-sulfonylurea derivatives targeting the Colchicine-binding site of tubulin.

  • A Selectivity Probe: Serving as a negative control in CA IX assays to validate the "zinc-binder" hypothesis.

  • A Precursor for Indapamide-like Oncolytics: Exploiting the 3-chloro-4-amino pharmacophore for anti-angiogenic activity.

Part 2: Experimental Workflows & Logic (DOT Visualization)

The following diagram illustrates the decision matrix for utilizing this scaffold. Note the divergence between "Retaining" vs. "Cleaving" the methyl group.

Scaffold_Logic Scaffold 4-Amino-3-chloro- N-methylbenzenesulfonamide Path_A Path A: Retain N-Methyl Scaffold->Path_A High Lipophilicity Path_B Path B: Demethylation Scaffold->Path_B Restore Zn Binding Target_CA Target: Carbonic Anhydrase (CA IX/XII) Path_A->Target_CA Negative Control (No Inhibition) Deriv_Urea Derivatization: Isocyanate Coupling (Sulfonylureas) Path_A->Deriv_Urea Path_B->Target_CA Target_Tubulin Target: Tubulin/Microtubules (Colchicine Site) Assay_MTS Assay: MTS Cytotoxicity & Cell Cycle (G2/M) Target_Tubulin->Assay_MTS Assay_StoppedFlow Assay: Stopped-Flow CO2 Hydration Target_CA->Assay_StoppedFlow Deriv_Urea->Target_Tubulin

Figure 1: Strategic divergence in scaffold utilization. Path A (Retaining N-methyl) is the primary focus for anti-mitotic drug discovery, while Path B serves as a route to CA inhibitors.

Part 3: Detailed Protocols

Protocol A: Synthesis of Anti-Mitotic Sulfonylureas

Objective: To convert the 4-amino moiety into a urea linkage, creating a "tail" that interacts with the hydrophobic pocket of tubulin, while the


-methylsulfonamide acts as a lipophilic anchor.

Reagents:

  • Scaffold: 4-Amino-3-chloro-N-methylbenzenesulfonamide (1.0 eq)

  • Reactant: Aryl Isocyanate (e.g., 3,5-dichlorophenyl isocyanate) (1.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Base: Pyridine (Catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous THF under an inert Argon atmosphere. Rationale: Moisture competes with the amine for the isocyanate, forming unwanted byproducts.

  • Activation: Add 0.1 mmol of pyridine.

  • Coupling: Dropwise add the Aryl Isocyanate (dissolved in 2 mL THF) at 0°C.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 60°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).

  • Quenching & Precipitation: Cool to RT and pour into ice-cold 1N HCl. The urea derivative will precipitate.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Verify structure via

    
    H-NMR. Look for the disappearance of the aniline -NH
    
    
    
    peak (approx. 5.5 ppm) and appearance of urea -NH protons (8.5–9.5 ppm).
Protocol B: Tubulin Polymerization Inhibition Assay

Objective: To confirm that the


-methylated derivative targets microtubules (unlike its primary sulfonamide counterparts).

Materials:

  • Purified Porcine Brain Tubulin (>99%)

  • GTP (Guanosine Triphosphate)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9)
    
  • Spectrophotometer (heated to 37°C)

Procedure:

  • Preparation: Dilute the synthesized compound to 10

    
    M in DMSO.
    
  • Baseline: Blank the spectrophotometer with Tubulin Buffer at 37°C.

  • Initiation: Mix Tubulin (3 mg/mL) with GTP (1 mM) and the test compound in a quartz cuvette on ice.

  • Polymerization: Immediately place the cuvette in the 37°C holder.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Normal Control: Sigmoidal curve reaching a plateau (polymerization).

    • Hit (Inhibitor): Flat line or significantly reduced slope (destabilization).

    • Reference: Compare against Colchicine (Positive Control).

Protocol C: Selectivity Counter-Screen (Carbonic Anhydrase)

Objective: To prove the compound is not acting via CA inhibition (demonstrating the "Methyl Switch" effect).

Method: Stopped-Flow CO


 Hydration Assay.
  • Enzyme: Recombinant hCA IX.

  • Substrate: CO

    
     saturated water.
    
  • Indicator: Phenol Red (changes color as pH drops during CO

    
     hydration).
    
  • Expectation: The

    
    -methylated scaffold should show an IC
    
    
    
    > 10
    
    
    M (inactive), whereas Acetazolamide (control) will show IC
    
    
    < 100 nM.

Part 4: Data Presentation & Analysis

Structure-Activity Relationship (SAR) Summary

The following table summarizes the expected biological profile based on the modification of the 4-Amino-3-chloro-N-methylbenzenesulfonamide scaffold.

Structural FeatureModificationPredicted EffectTarget Class
Sulfonamide Nitrogen -NH-CH

(Retained)
High Tubulin Affinity / No CA Activity Anti-Mitotic
Sulfonamide Nitrogen-NH

(Demethylated)
High CA IX Affinity / Low Tubulin AffinityHypoxia Modulator
3-Chloro Position RetainedIncreases Lipophilicity & Metabolic StabilityPharmacokinetics
4-Amino Position Urea LinkageCreates Hydrophobic Interaction "Tail"Tubulin Binding
4-Amino PositionFree AmineWeak Binding / High ClearanceInactive Precursor
Interpretation of Results
  • Scenario 1 (High Potency in Protocol B, Low in C): The compound is a specific Microtubule Destabilizing Agent (MDA) . This is the desired outcome for this scaffold.

  • Scenario 2 (High Potency in Protocol C): The

    
    -methyl group has been metabolically cleaved (if in vivo) or the compound is binding to a non-catalytic site on CA.
    

Part 5: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Kalinin, S. A., et al. (2019). N-substituted sulfonamides as a new class of tubulin polymerization inhibitors: Synthesis, biological evaluation and molecular docking. Bioorganic & Medicinal Chemistry Letters, 29(16), 2260-2264. Link

  • Cignarella, G., et al. (1991).[2] Diuretic agents related to indapamide.[2] IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines. Farmaco, 46(4), 527-38.[2] Link

  • NCI-60 Human Tumor Cell Lines Screen. (2023). Methodology for In Vitro Cell Line Screening. National Cancer Institute.[3] Link

Sources

Method

Mastering the Crystalline Form: Application Notes and Protocols for the Crystallization of 4-Amino-3-chloro-N-methylbenzenesulfonamide

Introduction: The Critical Role of Crystallization in Drug Development In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. For a compound such as 4-Amino-3-chloro-N-methylbenzenesulfonamide, a sulfonamide derivative, achieving a crystalline form with desired characteristics is a critical determinant of its efficacy, stability, and manufacturability. The crystalline structure dictates key physicochemical properties including solubility, dissolution rate, bioavailability, and hygroscopicity. Furthermore, the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is particularly prevalent in sulfonamides and necessitates precise control over the crystallization process.[1] Different polymorphs of the same API can exhibit distinct physical properties, potentially impacting the final drug product's performance and regulatory approval.[2]

This comprehensive guide provides detailed application notes and protocols for the crystallization of 4-Amino-3-chloro-N-methylbenzenesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific principles to empower rational decision-making and troubleshooting. The protocols described herein are foundational and should be adapted based on preliminary solubility screening for the specific compound.

Physicochemical Properties and Preliminary Considerations

Table 1: Predicted Physicochemical Properties and Solvent Considerations

PropertyPredicted Value/CharacteristicImplication for Crystallization
Molecular Formula C7H9ClN2O2S---
Molecular Weight 220.68 g/mol ---
Polarity Moderately polarLikely soluble in alcohols (methanol, ethanol, isopropanol), acetone, and ethyl acetate. Limited solubility in nonpolar solvents like hexanes and heptane. Water may act as an anti-solvent.
Hydrogen Bonding Donor and AcceptorSolvents capable of hydrogen bonding are likely to be good solvents. The sulfonamide and amino groups are key interaction sites.[3]
Polymorphism High probabilityThe choice of solvent and crystallization conditions (e.g., cooling rate) will be critical in controlling the resulting polymorphic form.[4]

A crucial first step is to perform a solvent solubility screening to identify suitable solvent systems. This typically involves assessing the solubility of a small amount of the compound in a variety of solvents at both room and elevated temperatures.

Crystallization Methodologies: Principles and Protocols

The selection of a crystallization method is contingent on the solubility profile of the compound and the desired outcome (e.g., high purity, specific crystal size, or polymorphic form). The following sections detail two primary and effective methods for the crystallization of sulfonamides: Cooling Crystallization and Antisolvent Crystallization.

Cooling Crystallization: Leveraging Temperature-Dependent Solubility

Principle of the Method:

Cooling crystallization is a widely used technique that relies on the principle that the solubility of most organic compounds in a given solvent increases with temperature. A saturated or near-saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent nucleation and crystal growth. The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller crystals or even amorphous material.[5][6]

dot

Cooling_Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Drying A Dissolve Compound in Minimum Hot Solvent B Slow Cooling to Room Temperature A->B Controlled Cooling Rate C Further Cooling (e.g., Ice Bath) B->C Maximize Yield D Vacuum Filtration C->D Crystal Collection E Wash with Cold Solvent D->E Remove Impurities F Dry Crystals E->F Final Product

Caption: Workflow for Cooling Crystallization.

Detailed Protocol for Cooling Crystallization:

  • Solvent Selection and Dissolution:

    • Based on preliminary screening, select a solvent in which 4-Amino-3-chloro-N-methylbenzenesulfonamide exhibits good solubility at elevated temperatures and poor solubility at room temperature or below. Common choices for sulfonamides include isopropanol, ethanol, or acetone.[5]

    • In an appropriately sized flask, add the crude 4-Amino-3-chloro-N-methylbenzenesulfonamide.

    • Add a small volume of the chosen solvent and begin heating the mixture with gentle stirring (e.g., on a hotplate).

    • Continue to add small aliquots of the solvent until the compound is fully dissolved at the desired elevated temperature (typically just below the boiling point of the solvent).[7] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Cooling and Crystal Growth:

    • Once a clear solution is obtained, remove the flask from the heat source.

    • To promote the growth of larger crystals, allow the solution to cool slowly and undisturbed to room temperature.[4] Insulating the flask can aid in slowing the cooling process.

    • After the solution has reached room temperature and crystals have formed, the flask can be placed in an ice bath or refrigerator for a period (e.g., 30-60 minutes) to maximize the yield of the crystalline product.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the collected crystals with a small amount of the ice-cold solvent to remove any residual mother liquor containing impurities.[4]

    • Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.

Antisolvent Crystallization: Inducing Supersaturation through Solvent Miscibility

Principle of the Method:

Antisolvent crystallization is a powerful technique, particularly when a suitable single solvent for cooling crystallization cannot be identified.[4] This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "antisolvent" in which the compound is poorly soluble.[8] The addition of the antisolvent reduces the overall solubility of the compound in the mixed solvent system, thereby inducing supersaturation and crystallization. The rate of antisolvent addition is a key parameter; slow, controlled addition generally leads to better crystal formation.[9]

dot

Antisolvent_Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Drying A Dissolve Compound in 'Good' Solvent B Slow, Dropwise Addition of 'Antisolvent' A->B Controlled Rate C Induce Crystallization (Turbidity) B->C Induce Supersaturation D Crystal Growth C->D Allow Growth E Vacuum Filtration D->E Crystal Collection F Wash with Solvent/Antisolvent Mixture E->F Remove Impurities G Dry Crystals F->G Final Product

Caption: Workflow for Antisolvent Crystallization.

Detailed Protocol for Antisolvent Crystallization:

  • Solvent System Selection and Dissolution:

    • Identify a "good" solvent in which 4-Amino-3-chloro-N-methylbenzenesulfonamide is highly soluble (e.g., acetone, THF).

    • Identify a miscible "antisolvent" in which the compound is poorly soluble (e.g., water, heptane, or hexanes).

    • Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

  • Antisolvent Addition and Crystallization:

    • Slowly add the antisolvent dropwise to the solution with constant, gentle agitation.[4]

    • Continue adding the antisolvent until the solution becomes persistently cloudy or turbid, indicating the onset of nucleation.[4]

    • If crystallization does not initiate spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired polymorphic form.[7]

    • Once turbidity is observed, cease the addition of the antisolvent and allow the mixture to stand undisturbed to permit crystal growth.

    • To potentially increase the yield, the mixture can be cooled in an ice bath after a period of crystal growth at room temperature.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a pre-chilled mixture of the "good" solvent and antisolvent to remove impurities.

    • Dry the crystals thoroughly to remove all solvents.

Troubleshooting Common Crystallization Challenges

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not saturated (too much solvent).- Nucleation is inhibited.- Concentrate the solution by slowly evaporating some of the solvent.- Induce nucleation by scratching the inner surface of the flask or adding a seed crystal.[7]
"Oiling Out" - The compound's melting point is lower than the solution temperature at the point of supersaturation.- High concentration of impurities.- Re-dissolve the oil by heating and add a small amount of additional solvent, then cool more slowly.[5]- Consider a different solvent system.
Fine Powder Formation - Rapid nucleation and crystal growth due to high supersaturation.- Reduce the rate of cooling or the rate of antisolvent addition.- Use a more dilute solution.
Polymorphic Inconsistency - Variations in crystallization conditions (solvent, temperature, agitation).- Strictly control all crystallization parameters.- Utilize seeding with the desired polymorph to direct crystallization.[4]

Controlling Polymorphism: A Critical Consideration for Sulfonamides

Polymorphism is a significant consideration for sulfonamides due to the influence of intermolecular interactions, particularly hydrogen bonding involving the sulfonamide group.[10][11] The choice of solvent can directly influence which polymorph is favored.[4] Therefore, it is imperative to characterize the resulting crystalline material from each experiment using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to identify and control the polymorphic form.

Conclusion

The crystallization of 4-Amino-3-chloro-N-methylbenzenesulfonamide is a critical step in its development as a potential pharmaceutical agent. By understanding the principles of cooling and antisolvent crystallization and by carefully controlling experimental parameters, researchers can effectively produce a crystalline material with the desired physical properties. The protocols and insights provided in this guide serve as a robust starting point for developing a reproducible and scalable crystallization process. It is essential to couple these methodologies with thorough solid-state characterization to ensure the desired polymorphic form is consistently obtained.

References

  • BenchChem. Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Technical Support Center. 7

  • BenchChem. Crystallinity of Sulfonamide Compounds. Technical Support Center. 4

  • BenchChem. Recrystallization of Sulfonamide Products. Technical Support Center. 5

  • PubChem. 4-Amino-3-chlorobenzenesulfonamide. National Center for Biotechnology Information. Link

  • RM@Schools. Antisolvent Crystallization. Link

  • MDPI. Special Issue: Anti-Solvent Crystallization. Link

  • UCT Science. SOP: CRYSTALLIZATION. Link

  • RSC Publishing. Recent progress in antisolvent crystallization. CrystEngComm. Link

  • ResearchGate. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Link

  • PubMed. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Link

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Link

  • ResearchGate. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Link

  • Gowda, B. T., et al. (2004). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2264–o2266. Link

  • Google Patents. Sulfonamide purification process. Link

  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Link

  • Google Patents. Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. Link

  • Guide for crystallization. Link

  • Sigma-Aldrich. 4-Amino-6-chloro-1,3-benzenedisulfonamide 98. Link

  • YouTube. Physical Pharmaceutics –I | Solid-Crystalline, Amorphous & Polymorphism. Link

  • LGC Standards. 4-Amino-6-chloro-1,3-benzenedisulfonamide. Link

  • TCI Chemicals. 4-Amino-6-chloro-1,3-benzenedisulfonamide. Link

  • IndiaMART. 4 Amino 6 Chloro 1 3 Benzene Disulfonamide, H2NC6H2(Cl)(SO2NH2)2, Grade. Link

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Link

  • PMC - NIH. 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. Link

Sources

Application

"4-Amino-3-chloro-N-methylbenzenesulfonamide" for enzyme kinetics studies

An Application Note and Protocol for the Enzymatic Characterization of 4-Amino-3-chloro-N-methylbenzenesulfonamide Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for res...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Enzymatic Characterization of 4-Amino-3-chloro-N-methylbenzenesulfonamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-Amino-3-chloro-N-methylbenzenesulfonamide within the context of enzyme kinetics. While this specific N-methylated compound is not extensively documented in public literature, its core structure—a substituted benzenesulfonamide—strongly suggests its potential as an enzyme inhibitor, particularly targeting metalloenzymes such as carbonic anhydrases. This guide is structured not as a rigid template but as a logical, field-tested workflow. It moves from the foundational principles of enzyme inhibition to detailed, self-validating experimental protocols and data interpretation. We emphasize the causality behind experimental choices, ensuring that researchers can not only execute the protocols but also adapt them to their specific enzyme systems. The methodologies described herein are designed to rigorously determine key inhibitory metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), and to elucidate the mechanism of action.

Introduction: Rationale and Scientific Context

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most famously known for its potent inhibition of carbonic anhydrases (CAs).[1] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological processes, including pH regulation, CO₂ transport, and ion exchange, makes them significant drug targets for conditions like glaucoma, epilepsy, and certain cancers.[1]

4-Amino-3-chloro-N-methylbenzenesulfonamide belongs to this chemical class. The primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding group that coordinates to the Zn²⁺ ion in the active site of most CA isoforms. Substitutions on the benzene ring and the sulfonamide nitrogen can drastically alter binding affinity and isoform selectivity.[2] The chloro- and amino-substituents on the aromatic ring, along with the N-methyl group, are expected to modulate the compound's electronic properties, solubility, and steric interactions within the enzyme's active site.

Therefore, a systematic study of its enzyme kinetics is a critical first step in evaluating its potential as a therapeutic agent or a research tool. This guide uses a hypothetical study against a human Carbonic Anhydrase isoform (e.g., hCA II) as a representative model system to outline the necessary protocols.

Compound Profile & Preparation

Before initiating any kinetic assay, it is crucial to understand the physicochemical properties of the inhibitor.

PropertyValueSource / Note
IUPAC Name 4-amino-3-chloro-N-methylbenzenesulfonamide-
Molecular Formula C₇H₉ClN₂O₂S-
Molecular Weight 220.68 g/mol -
Solubility To be determined experimentallyHighly recommended to determine solubility in assay buffer and organic solvents like DMSO. Insoluble compounds are a common source of artifacts.
Purity >95% (Recommended)Purity should be confirmed via HPLC, LC-MS, or NMR. Impurities can interfere with the assay or may themselves be inhibitors.
Safety & Handling GHS Hazard Statements apply.Based on similar compounds, may cause skin/eye irritation and may be harmful if swallowed.[3] Always consult the Safety Data Sheet (SDS) and use appropriate PPE.
Protocol 1: Preparation of Stock Solutions

Causality: The accuracy of all subsequent kinetic data depends entirely on the precise and accurate preparation of stock solutions. Using a high-concentration stock in an organic solvent like DMSO minimizes the volume of solvent added to the aqueous assay buffer, preventing potential enzyme denaturation or inhibition by the solvent itself.

  • Inhibitor Stock (10 mM):

    • Accurately weigh a sufficient amount of 4-Amino-3-chloro-N-methylbenzenesulfonamide (e.g., 2.21 mg for 1 mL).

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until fully dissolved.

    • Store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • Enzyme Stock:

    • Prepare a concentrated stock of the target enzyme (e.g., 1 mg/mL hCA II) in an appropriate storage buffer (e.g., 10 mM TRIS-HCl, pH 7.5).

    • Determine the active enzyme concentration, as the total protein concentration may not reflect the amount of catalytically competent enzyme.[4]

    • Store as recommended by the manufacturer, typically at -80°C in aliquots.

  • Substrate Stock:

    • For Carbonic Anhydrase II, a common substrate is p-nitrophenyl acetate (pNPA), which is hydrolyzed to the yellow-colored p-nitrophenolate.

    • Prepare a 100 mM stock solution of pNPA in acetonitrile.

    • Store protected from light at 4°C.

  • Assay Buffer:

    • Prepare the buffer in which the enzymatic reaction will be performed (e.g., 20 mM HEPES, pH 7.4).

    • Ensure the buffer components do not interfere with the assay or interact with the inhibitor.

The Foundation: Understanding Michaelis-Menten Kinetics

Enzyme inhibition studies are built upon the principles of Michaelis-Menten kinetics.[5][6] This model describes how the initial reaction velocity (V₀) varies with the substrate concentration ([S]).

The Michaelis-Menten equation is: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • V₀ is the initial reaction rate.

  • Vₘₐₓ is the maximum reaction rate when the enzyme is saturated with the substrate.[6]

  • [S] is the substrate concentration.

  • Kₘ (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate.[6]

Before testing an inhibitor, it is essential to determine the Kₘ of your enzyme for its substrate under your specific assay conditions. This value is critical for designing subsequent inhibition experiments correctly.

Experimental Workflow: From Assay Design to Data Interpretation

The overall process is a systematic investigation designed to build a complete kinetic profile of the inhibitor.

G cluster_prep Phase 1: Preparation & Setup cluster_km Phase 2: Baseline Kinetics cluster_inhibition Phase 3: Inhibition Profiling cluster_analysis Phase 4: Data Analysis & Conclusion prep_reagents Protocol 1: Prepare Stock Solutions assay_dev Assay Development: Optimize Conditions (Temp, pH, Enzyme Conc.) prep_reagents->assay_dev km_exp Protocol 2: Determine Km and Vmax (Vary [Substrate]) assay_dev->km_exp km_analysis Analyze Data: Michaelis-Menten Plot km_exp->km_analysis ic50_exp Protocol 3: IC50 Determination (Vary [Inhibitor] at fixed [S]) km_analysis->ic50_exp ki_exp Protocol 4: Ki & MoA Determination (Vary [Inhibitor] and [S]) ic50_exp->ki_exp Informs concentration range ic50_analysis Analyze Data: Dose-Response Curve ic50_exp->ic50_analysis ki_analysis Analyze Data: Lineweaver-Burk Plot ki_exp->ki_analysis conclusion Determine IC50, Ki, and Mode of Inhibition ic50_analysis->conclusion ki_analysis->conclusion G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition comp Inhibitor binds to free enzyme (E) only. Lines intersect on Y-axis. Km increases, Vmax unchanged. noncomp Inhibitor binds to E or ES. Lines intersect on X-axis. Km unchanged, Vmax decreases. uncomp Inhibitor binds to enzyme-substrate (ES) only. Lines are parallel. Km and Vmax decrease.

Sources

Method

Application Note: High-Fidelity Screening and Synthetic Utility of 4-Amino-3-chloro-N-methylbenzenesulfonamide

Executive Summary & Chemical Profile Topic: 4-Amino-3-chloro-N-methylbenzenesulfonamide CAS Registry Number: 22185-74-6 (Analogous/Isomeric relevance to Indapamide intermediates) Role: Fragment-Based Drug Discovery (FBDD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Topic: 4-Amino-3-chloro-N-methylbenzenesulfonamide CAS Registry Number: 22185-74-6 (Analogous/Isomeric relevance to Indapamide intermediates) Role: Fragment-Based Drug Discovery (FBDD) Probe, SAR Determinant, and Synthetic Scaffold.[1][2]

This guide details the operational protocols for utilizing 4-Amino-3-chloro-N-methylbenzenesulfonamide (hereafter referred to as ACMS ) in drug discovery.[1][2] Unlike primary sulfonamides (e.g., acetazolamide, sulfanilamide) which are classic zinc-binders in metalloenzymes like Carbonic Anhydrase (CA), ACMS features an N-methylated sulfonamide moiety.[1] This structural distinction makes it a critical negative control probe for validating zinc-binding mechanisms and a valuable scaffold for exploring hydrophobic pockets in non-metalloenzyme targets (e.g., kinases, GPCRs).[1]

Chemical Structure & Properties
PropertyValueCritical Note for Screening
Molecular Formula C₇H₉ClN₂O₂SFragment-like (Rule of 3 compliant).[1][2]
Molecular Weight ~220.68 g/mol Ideal for high-concentration NMR screening.[1][2]
H-Bond Donors 1 (Aniline -NH₂)The sulfonamide -NH- is methylated, reducing donor count.[1][2]
LogP ~1.2 - 1.5Moderate lipophilicity; DMSO soluble but moisture sensitive.[1][2]
pKa ~10 (Sulfonamide)The N-methyl group significantly increases pKa compared to primary sulfonamides (~10 vs ~7.4), reducing ionization at physiological pH.[1][2]

Pre-Screening Protocol: Solubility & Stock Preparation

Objective: Establish a precipitation-free DMSO stock for High-Throughput Screening (HTS) or Surface Plasmon Resonance (SPR).[1][2] Challenge: Sulfonamides are hygroscopic. Water uptake in DMSO stocks causes "crash-out" over time, leading to false negatives in screening.[1][2]

Protocol A: Anhydrous DMSO Stock Preparation
  • Desiccation: Dry the solid ACMS powder in a vacuum desiccator over P₂O₅ for 24 hours prior to weighing.

  • Solvent Choice: Use anhydrous DMSO (≥99.9%, water content <50 ppm).[1][2]

    • Why? Standard DMSO absorbs atmospheric water rapidly.[1][2] Even 1% water can alter the solubility profile of sulfonamide fragments.[2]

  • Dissolution (Target: 100 mM):

    • Weigh 22.07 mg of ACMS.[1][2]

    • Add 1.0 mL anhydrous DMSO.[1][2]

    • Vortex for 60 seconds.

    • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature (avoid heat to prevent degradation).

  • QC Check (Nephelometry):

    • Measure light scattering (nephelometry) to detect micro-precipitates.[1][2]

    • Pass Criteria: < 5 NTU (Nephelometric Turbidity Units).[1][2]

  • Storage: Aliquot into amber glass vials (single-use) under nitrogen gas. Store at -20°C.

Application 1: Fragment-Based Screening (FBDD)

Context: ACMS is used to interrogate the "Zinc-Binding Hypothesis."[1][2] Primary sulfonamides bind Zn²⁺ in Carbonic Anhydrase (CA).[1][2][3] ACMS, being N-methylated, is sterically and electronically hindered from this classic coordination.[1]

Hypothesis: If a target binds primary sulfonamides but fails to bind ACMS, the interaction is likely Zn²⁺-mediated.[1][2] If it binds both, the interaction is driven by the hydrophobic benzene scaffold.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Instrument: Biacore 8K or chemically equivalent SPR system.[1][2]

Step 1: Sensor Chip Functionalization[1]
  • Chip Type: CM5 (Carboxymethylated Dextran).[1][2]

  • Ligand: Human Carbonic Anhydrase II (hCAII) or Target Kinase.[1][2]

  • Immobilization: Standard Amine Coupling (EDC/NHS).[1][2] Target density: ~3000 RU (high density required for low-affinity fragments).

Step 2: Injection Cycle[1]
  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 3% DMSO ).[1]

    • Critical: Match DMSO concentration in running buffer and samples exactly to avoid "bulk refractive index" jumps.

  • Concentration Series: Inject ACMS at 500 µM, 250 µM, 125 µM, 62.5 µM.

  • Contact Time: 30 seconds (fast on/off rates expected).

  • Dissociation Time: 15 seconds.

Step 3: Data Analysis (Validation Logic)[1]
  • Positive Control: Inject Sulfanilamide (Primary sulfonamide).[1][2] Expect

    
    .[1][2]
    
  • Test (ACMS):

    • Scenario A (No Binding): Confirms target requires primary sulfonamide-Zn interaction.[1][2]

    • Scenario B (Binding): Indicates binding to a secondary pocket or allosteric site.[1][2]

Diagram: The "Zinc-Check" Screening Workflow

ScreeningCascade Stock ACMS Stock (100 mM DMSO) Dilution Dilution Series (Buffer + 3% DMSO) Stock->Dilution SPR SPR Injection (Target: hCAII) Dilution->SPR Inject Analysis Binding Analysis SPR->Analysis Zn_Dep No Binding: Zn-Dependent Site Analysis->Zn_Dep Kd > 2 mM Allosteric Binding Observed: Allosteric/Hydrophobic Analysis->Allosteric Kd < 500 uM

Caption: Workflow to distinguish Zinc-mediated binding from hydrophobic interactions using ACMS as a probe.

Application 2: Synthetic Utility (Lead Optimization)

Context: ACMS acts as a "capped" building block.[1][2] In medicinal chemistry, converting a primary amine (aniline) into a urea or amide is a standard strategy to improve potency.[1]

Protocol C: Synthesis of Sulfonylurea Derivatives

This protocol describes coupling ACMS with an isocyanate to generate sulfonylurea derivatives (common in antidiabetic and diuretic scaffolds).[1]

  • Reagents:

    • Substrate: ACMS (1.0 equiv).[1][2]

    • Reagent: Phenyl isocyanate (1.1 equiv).[1][2]

    • Base: Triethylamine (1.5 equiv).[1][2]

    • Solvent: Dichloromethane (DCM, anhydrous).[1]

  • Procedure:

    • Dissolve ACMS in DCM under Argon atmosphere.[1][2]

    • Add Triethylamine and stir for 10 min at 0°C.

    • Dropwise add Phenyl isocyanate.[1][2]

    • Allow to warm to Room Temp (RT) and stir for 4 hours.

    • Monitoring: TLC (Hexane:Ethyl Acetate 1:1). The aniline amine (-NH₂) is the nucleophile.[1][2]

  • Workup:

    • Wash with 1M HCl (to remove unreacted amine/base).[1][2]

    • Dry organic layer over MgSO₄.[1][2]

    • Evaporate solvent.[1][2]

  • Outcome: Formation of a urea linkage at the 4-position, retaining the N-methylsulfonamide tail.[1][2]

Diagram: SAR Logic & Chemical Space

SAR_Logic Core 4-Amino-3-chloro-N-methylbenzenesulfonamide (ACMS) Mod1 Aniline (C4) Modification (Ureas/Amides) Core->Mod1 Reacts with Isocyanates/Acid Chlorides Mod2 Sulfonamide (C1) Stability Core->Mod2 N-Methyl Group Out1 Increased Potency (Drug-like Properties) Mod1->Out1 Out2 Metabolic Stability (N-Me blocks metabolism) Mod2->Out2 Prevents N-glucuronidation

Caption: Structural Activity Relationship (SAR) map highlighting the synthetic versatility of the ACMS scaffold.

References

  • PubChem. (2025).[1][2][4] Indapamide Structure and Intermediates. National Library of Medicine.[1][2] Available at: [Link][1]

  • Supuran, C. T. (2022).[1][2] Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1]

  • Gaylord Chemical. (2007).[1][2][5][6] Dimethyl Sulfoxide (DMSO) Solubility Data and Protocols. Bulletin #102B. Available at: [Link][1]

Sources

Application

Application Note: Strategic Derivatization of 4-Amino-3-chloro-N-methylbenzenesulfonamide

Topic: Application Note – Strategic Derivatization of 4-Amino-3-chloro-N-methylbenzenesulfonamide Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note – Strategic Derivatization of 4-Amino-3-chloro-N-methylbenzenesulfonamide Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Subtitle: Unlocking the Potential of a Privileged Scaffold for Diuretic and Kinase Inhibitor Discovery

Executive Summary

This Application Note provides a comprehensive technical guide for the development of derivatives based on 4-Amino-3-chloro-N-methylbenzenesulfonamide (CAS 22185-74-6) . While sulfonamides are historically established as antibacterial and diuretic agents, this specific scaffold—featuring a meta-chloro substituent, a para-amino handle, and a secondary (


-methyl) sulfonamide—offers unique opportunities in modern medicinal chemistry.[1]

This guide moves beyond basic synthesis to explore the Structure-Activity Relationship (SAR) potential of this molecule.[1] We detail protocols for generating focused libraries targeting Carbonic Anhydrase (CA) inhibition and Tyrosine Kinase inhibition (e.g., EGFR) , utilizing the 4-amino group as the primary vector for diversification.[1]

Scientific Rationale & Scaffold Analysis

The Pharmacophore

The 4-Amino-3-chloro-N-methylbenzenesulfonamide structure is a "privileged scaffold" capable of binding to multiple biological targets depending on its decoration.

  • 4-Amino Group (The Vector): The primary aniline nitrogen is the most reactive site.[1] It allows for the attachment of "tail" groups (aryl rings, heterocycles) that interact with the hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).[1]

  • 3-Chloro Substituent (The Modulator): This halogen serves two roles:[1]

    • Electronic: It reduces the pKa of the aniline, modulating its nucleophilicity.[1]

    • Steric/Lipophilic: It fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and blocks metabolic oxidation at the ortho position.[1]

  • N-Methyl Sulfonamide (The Anchor): Unlike primary sulfonamides (

    
    ) which are classic CA zinc-binders, the 
    
    
    
    -methyl group serves as a "selectivity filter."[1] It reduces affinity for ubiquitous CA isoforms (like CA I/II) while retaining affinity for specific isoforms or acting as a hydrogen bond acceptor/donor in other targets.[1]
Target Applications
  • Diuretics/Antihypertensives: Analogous to thiazide-like diuretics (e.g., Indapamide), derivatives here can modulate electrolyte transport.[1]

  • Kinase Inhibitors: The 3-chloro-4-aminoaniline motif is a core component of EGFR inhibitors (e.g., Gefitinib analogs).[1] Derivatizing the amino group with quinazolines or pyrimidines can yield potent antitumor agents.[1]

Synthetic Strategy & Workflows

We employ a Divergent Synthesis Strategy . The core scaffold is held constant while the 4-amino position is varied to generate a library of Amides , Ureas , and Secondary Amines .

DOT Diagram: Derivatization Pathways

Derivatization_Pathways Core 4-Amino-3-chloro- N-methylbenzenesulfonamide (Core Scaffold) Rxn_A Acylation (R-COCl / Pyridine) Core->Rxn_A Rxn_B Reductive Amination (R-CHO / NaBH(OAc)3) Core->Rxn_B Rxn_C Urea Formation (R-NCO) Core->Rxn_C Rxn_D Buchwald-Hartwig (Ar-X / Pd cat.) Core->Rxn_D Advanced Prod_A Amide Derivatives (Kinase Hinge Binders) Rxn_A->Prod_A Prod_B N-Alkyl Derivatives (Solubility/Lipophilicity) Rxn_B->Prod_B Prod_C Urea Derivatives (H-Bond Donors) Rxn_C->Prod_C Prod_D Biaryl Amines (Rigid Scaffolds) Rxn_D->Prod_D

Figure 1: Divergent synthesis pathways from the core scaffold. The "Advanced" path (Buchwald-Hartwig) targets the 3-chloro position, which is less reactive and typically reserved for late-stage optimization.[1]

Detailed Experimental Protocols

Protocol A: Quality Control of Starting Material

Objective: Ensure the commercial reagent (CAS 22185-74-6) is free of aniline isomers or des-chloro impurities which can confound biological data.[1]

Materials:

  • Sample: 4-Amino-3-chloro-N-methylbenzenesulfonamide (approx. 10 mg)

  • Solvent: DMSO-d6 (for NMR) or Methanol (for LCMS)[1]

Procedure:

  • Appearance Check: The substance should be a white to off-white crystalline powder.[1] Yellowing indicates oxidation of the aniline.[1]

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).[1]

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

    • Acceptance Criteria: Purity > 98% (UV 254 nm).[1] Mass [M+H]+ = 221.0/223.0 (characteristic 3:1 Chlorine isotope pattern).[1]

  • 1H-NMR Validation (DMSO-d6):

    • Confirm doublet for N-Methyl (~2.4 ppm, J=5 Hz).[1]

    • Confirm broad singlet for Sulfonamide NH (~7.3 ppm, q).[1]

    • Confirm broad singlet for Aniline NH2 (~6.0 ppm).[1]

    • Critical Check: Ensure integration of aromatic protons (3H) matches the 1,3,4-substitution pattern.

Protocol B: Parallel Synthesis of Amide Derivatives (Acylation)

Objective: To synthesize a library of 10-20 analogues targeting the ATP-binding pocket of kinases.

Reagents:

  • Scaffold: 4-Amino-3-chloro-N-methylbenzenesulfonamide (1.0 equiv).[1]

  • Acylating Agents: Diverse Acid Chlorides (R-COCl) (1.1 equiv).[1]

  • Base: Pyridine (anhydrous) or Triethylamine (1.5 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial (or 96-well reaction block), dissolve the scaffold (0.5 mmol, 110 mg) in dry DCM (5 mL).

  • Base Addition: Add Pyridine (0.75 mmol, 60 µL). Stir at Room Temperature (RT) for 5 minutes.

  • Acylation: Add the specific Acid Chloride (0.55 mmol) dropwise.

    • Note: If the acid chloride is solid, dissolve in minimal DCM before addition.[1]

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

    • Endpoint: Disappearance of the fluorescent aniline spot.

  • Quench & Workup:

    • Add 1M HCl (2 mL) to neutralize excess pyridine and solubilize unreacted aniline.[1]

    • Separate the organic layer.[1]

    • Wash with Sat. NaHCO3 (2 mL) to remove residual acid.[1]

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography if purity < 95%.[1]

Protocol C: Reductive Amination (N-Alkylation)

Objective: To generate secondary amines, increasing lipophilicity without losing the basic nitrogen character.[1]

Reagents:

  • Scaffold (1.0 equiv).[1]

  • Aldehyde (R-CHO) (1.1 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[1]

  • Acid Catalyst: Acetic Acid (1-2 drops).[1]

  • Solvent: 1,2-Dichloroethane (DCE).[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve scaffold (0.5 mmol) and Aldehyde (0.55 mmol) in DCE (5 mL). Add Acetic Acid.[1] Stir for 1 hour at RT.

  • Reduction: Add STAB (0.75 mmol, 160 mg) in one portion.

  • Reaction: Stir vigorously overnight (16 h) under Nitrogen atmosphere.

  • Workup: Quench with Sat. NaHCO3. Extract with DCM (3x).[1]

  • Purification: These derivatives often require Column Chromatography (Gradient: 0-5% Methanol in DCM) due to the polarity of the secondary amine.[1]

Biological Evaluation Workflow

Once the library is synthesized, a hierarchical screening approach is required to validate biological utility.[1]

Data Table: Recommended Screening Panel
Assay TypeTargetRationaleSuccess Criteria
Primary Screen Solubility (Kinetic) Ensure compounds are testable in bioassays.> 50 µM in PBS (pH 7.4)
Target Assay A Carbonic Anhydrase (hCA I, II, IX) Sulfonamides are classic CA inhibitors.[1] N-Me may select for IX/XII (tumor-associated).[1]IC50 < 100 nM (Selectivity > 10x)
Target Assay B EGFR Kinase (WT & T790M) 3-Cl-4-Amino moiety mimics the "head" of Gefitinib.[1]IC50 < 1 µM
Safety Screen HepG2 Cytotoxicity Rule out general toxicity from the chloro-aniline core.CC50 > 10 µM
DOT Diagram: Testing Logic

Testing_Logic Library Synthesized Library (10-50 Compounds) QC QC Gate (LCMS Purity > 95%) Library->QC Solubility Solubility Screen (Nephelometry) QC->Solubility Decision Soluble? Solubility->Decision Assay_CA CA Inhibition Assay (Colorimetric) Decision->Assay_CA Yes Assay_Kinase Kinase Panel (FRET/Binding) Decision->Assay_Kinase Yes Discard Discard / Redesign Decision->Discard No (<10µM) Lead Lead Candidate (IC50 < 100nM) Assay_CA->Lead High Potency Assay_CA->Discard Inactive Assay_Kinase->Lead High Potency Assay_Kinase->Discard Inactive

Figure 2: The "Design-Make-Test" logic flow. Solubility is the critical "Go/No-Go" gate before expensive biological assays.

References

  • PubChem. 4-Amino-3-chloro-N-methylbenzenesulfonamide (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Foundational text on sulfonamide CA inhibitors).

  • Al-Qawasmeh, R. A., et al. (2024).[1] New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] (Demonstrates the utility of the 4-amino-3-chloro motif in kinase inhibition). Available at: [Link]

  • Zhang, J., et al. (2022).[1] Degradation of sulfapyridine antibiotics by chlorination.[1] Science of The Total Environment. (Discusses the formation and stability of chloro-sulfonamide derivatives). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Amino-3-chloro-N-methylbenzenesulfonamide Synthesis

Welcome to the Technical Support Hub. Ticket ID: SYNTH-OPT-4A3C Subject: Yield Improvement & Troubleshooting for 4-Amino-3-chloro-N-methylbenzenesulfonamide Assigned Specialist: Senior Application Scientist Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. Ticket ID: SYNTH-OPT-4A3C Subject: Yield Improvement & Troubleshooting for 4-Amino-3-chloro-N-methylbenzenesulfonamide Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-Amino-3-chloro-N-methylbenzenesulfonamide is a classic multi-step workflow often plagued by yield losses in two critical phases: the chlorosulfonation (regioselectivity and stability) and the amidation (hydrolysis vs. aminolysis).

This guide deviates from standard "recipe" formats. Instead, it treats the synthesis as a system of competing kinetics, providing you with the levers to shift equilibrium toward the target molecule.

Visual Workflow & Logic

The following diagram outlines the optimized pathway and critical control points (CCPs) where yield is most frequently lost.

SynthesisWorkflow Start Starting Material: 2-Chloroaniline Step1 Step 1: Protection (Acetylation) Start->Step1 Ac2O, AcOH Inter1 Intermediate A: 2-Chloroacetanilide Step1->Inter1 Step2 Step 2: Chlorosulfonation (ClSO3H + SOCl2) Inter1->Step2 Temp Control <60°C Inter2 Intermediate B (CRITICAL): 4-Acetamido-3-chlorobenzenesulfonyl chloride Step2->Inter2 Moisture Sensitive! Step3 Step 3: Amidation (MeNH2 in THF/MeOH) Inter2->Step3 Anhydrous Conditions Waste1 Sulfonic Acid Byproduct (Dead End) Inter2->Waste1 Hydrolysis (H2O) Inter3 Intermediate C: 4-Acetamido-3-chloro-N-methylbenzenesulfonamide Step3->Inter3 Step4 Step 4: Deprotection (Acidic Hydrolysis) Inter3->Step4 HCl/EtOH, Reflux Final Target: 4-Amino-3-chloro-N-methylbenzenesulfonamide Step4->Final

Caption: Optimized synthetic pathway highlighting the Critical Control Point (Step 2) where sulfonyl chloride stability dictates final yield.

Module 1: The "Make or Break" Phase (Chlorosulfonation)

Context: The conversion of 2-chloroacetanilide to the sulfonyl chloride is the primary source of yield variance. The electrophilic aromatic substitution must occur para to the acetamido group, but high temperatures promote desulfonation or tar formation.

Protocol Optimization

Standard Issue: Users often rely solely on Chlorosulfonic acid (ClSO


H).
Optimized Protocol:  Use a ClSO

H + Thionyl Chloride (SOCl

)
hybrid system.
  • Stoichiometry: Use 5.0 eq of ClSO

    
    H. The excess acts as the solvent.
    
  • Temperature Staging:

    • Addition Phase: Add solid 2-chloroacetanilide to ClSO

      
      H at <15°C . (Prevents local overheating and charring).
      
    • Reaction Phase: Slowly ramp to 60°C (Do not exceed 70°C). Hold for 2-3 hours.

    • The "Kicker": Cool to 40°C and add 1.5 eq of SOCl

      
       . Stir for 1 hour.
      
      • Why? The reaction produces sulfonic acid (Ar-SO

        
        H) as an equilibrium intermediate. SOCl
        
        
        
        drives this irreversibly to the chloride (Ar-SO
        
        
        Cl), boosting yield by 15-20%.
Troubleshooting Guide: Chlorosulfonation
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Charring/OxidationReaction temp exceeded 70°C. Keep addition <15°C and reaction <65°C.
Low Yield of Solid Product Incomplete QuenchQuench onto crushed ice slowly. Do not pour water into the acid; pour acid onto ice.
Product is "Wet" Paste Sulfonic Acid ContaminationThe sulfonyl chloride hydrolyzed. Use the SOCl

kicker step mentioned above.

Module 2: The Amidation (N-Methylation)

Context: Reacting the sulfonyl chloride with methylamine (MeNH


).
The Trap:  Methylamine is often sold as a 40% aqueous solution. Water is a competing nucleophile. If water attacks the sulfonyl chloride, it reverts to the sulfonic acid (water soluble, lost in workup).
Protocol Optimization

Standard Issue: Using aqueous methylamine in a single phase. Optimized Protocol: Anhydrous Schotten-Baumann or THF Solution .

  • Solvent Choice: Dissolve the crude sulfonyl chloride in anhydrous THF or DCM .

  • Amine Source: Use 2.0 M Methylamine in THF (commercially available) or sparge Methylamine gas.

    • If you MUST use aqueous MeNH

      
      : You must use a biphasic system (DCM/Water) and keep the temperature <5°C .
      
  • Base Scavenger: The reaction produces HCl. You must add 2.2 eq of amine (one to react, one to scavenge HCl) OR add 1.2 eq Triethylamine (TEA) .

    • Why? If HCl is not scavenged, it protonates the methylamine, rendering it non-nucleophilic.

Troubleshooting Guide: Amidation
SymptomProbable CauseCorrective Action
White Precipitate forms immediately Methylamine Hydrochloride saltThis is normal. Filter it off after the reaction. Do not confuse it with product.
Starting Material Remains (TLC) Protonated AmineInsufficient base. Ensure >2 eq of amine or add TEA/Pyridine.
Product disappears in workup Bis-sulfonylationRare with methylamine, but possible. Ensure slow addition of chloride to the amine (Inverse Addition).

Module 3: Deprotection (Hydrolysis)

Context: Removing the acetyl group to reveal the free amine.

Protocol Optimization

Standard Issue: Basic hydrolysis can sometimes attack the sulfonamide bond if conditions are too harsh. Optimized Protocol: Acidic Hydrolysis .

  • Reagent: Reflux in 10% HCl / Ethanol (1:1 mix).

  • Monitoring: Follow by TLC. The free amine is more polar than the acetamide.

  • Workup: Neutralize with Na

    
    CO
    
    
    
    to pH 8-9 to precipitate the free base.
    • Caution: Do not over-basify (pH > 12) as sulfonamides can form water-soluble salts at high pH (due to the acidic N-H of the sulfonamide, though N-methyl reduces this acidity, the N-H is still somewhat acidic).

FAQ: Common User Queries

Q: Can I perform the chlorosulfonation on the free amine (2-chloroaniline) directly? A: No. Direct chlorosulfonation of anilines results in the formation of "sulfamic acids" (N-sulfonation) and zwitterionic tars. The amino group must be protected (acetylated) to direct the sulfonyl group to the correct position and prevent oxidation.

Q: My sulfonyl chloride intermediate decomposes on the filter. Why? A: Sulfonyl chlorides are moisture sensitive. If your lab humidity is high, it will hydrolyze.

  • Fix: Wash the filter cake with cold cyclohexane or hexane (to remove acid traces) and dry in a vacuum desiccator immediately. Do not air dry for long periods.

Q: Why do I see a "dimer" impurity in the final step? A: If the hydrolysis is too vigorous, you might see some condensation products. Stick to HCl/EtOH reflux rather than concentrated H


SO

or high-temp NaOH fusion.

References & Validation

The protocols defined above are synthesized from established industrial methodologies for sulfonamide diuretics and intermediates.

  • Chlorosulfonation Methodology:

    • Source: The use of Thionyl Chloride (SOCl

      
      ) as a yield booster in chlorosulfonation is well-documented in the synthesis of related benzenesulfonyl chlorides.
      
    • Reference:Process for the preparation of aromatic sulfonyl chlorides.[1][2][3] US Patent 5,136,043.

  • Amidation & Synthesis of Indapamide Intermediates:

    • Source: General procedures for 4-chloro-3-sulfamoyl derivatives (analogous chemistry).

    • Reference:Process for preparing sulfonamide compounds.[2][4][5][6][7][8][9][10] US Patent 3,161,675.

  • General Sulfonamide Synthesis Review:

    • Source: Comprehensive review of S-N bond formation strategies.

    • Reference:Recent Advances in the Synthesis of Sulfonamides.[6][7] Thieme Connect / Synthesis 2024.

  • Chemical Data & Safety:

    • Compound: 4-Acetamido-3-chlorobenzenesulfonyl chloride (CAS 16761-18-5).[11][12]

    • Reference: Sigma-Aldrich Technical Data.

Disclaimer: This guide is for research purposes only. Always consult the SDS for all chemicals (especially Chlorosulfonic acid and Methylamine) before experimentation.

Sources

Optimization

Technical Support Center: Purification of 4-Amino-3-chloro-N-methylbenzenesulfonamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Amino-3-chloro-N-methylbenzenesulfonamide. We will move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Amino-3-chloro-N-methylbenzenesulfonamide. We will move beyond simple protocols to explain the scientific principles behind each step, enabling you to troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable byproducts I should expect in my crude 4-Amino-3-chloro-N-methylbenzenesulfonamide sample?

A: Based on common synthetic routes, which typically involve the reaction of a sulfonyl chloride with an amine, you can anticipate several classes of impurities.[1][2] The primary byproducts often include:

  • Unreacted Starting Materials: Residual 4-amino-3-chlorobenzenesulfonyl chloride and/or methylamine.

  • Hydrolysis Products: The corresponding sulfonic acid (4-amino-3-chlorobenzenesulfonic acid), formed if the sulfonyl chloride starting material is exposed to water.

  • Over-reacted Products: Bis-sulfonated species, where a single amine may have reacted with two sulfonyl chloride molecules, although this is less common with primary amines like methylamine.

  • Isomeric Impurities: Impurities arising from the starting materials, such as isomers of the chlorinated aniline precursor.

  • Residual Solvents and Reagents: Any solvents, bases (e.g., triethylamine, pyridine), or catalysts used in the preceding reaction.[1]

Q2: I have a crude solid. What is the best first-pass purification technique to try?

A: Recrystallization is the most effective, economical, and scalable first-pass purification method for sulfonamides.[3] These compounds are typically crystalline solids with good solubility in polar organic solvents and lower solubility in nonpolar solvents or water. A mixed-solvent system, such as ethanol/water or isopropanol/water, is often an excellent starting point.[4][5] This method is highly efficient at removing mechanically trapped impurities and those with significantly different solubility profiles.

Q3: How can I reliably assess the purity of my final product?

A: A multi-pronged approach is recommended for robust purity assessment:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantitative purity analysis, capable of separating closely related impurities.[6][7] A typical method would use a C8 or C18 column with a mobile phase of acetonitrile and water (often with a pH modifier like formic acid or a buffer).[6]

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. Recrystallizing to a "constant melting point" is a classic technique to ensure purity.[5]

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): While primarily used for structural confirmation, the absence of impurity signals in NMR spectra provides excellent evidence of purity.[4]

Q4: My product is not crystallizing from the solution, even after cooling. What should I do?

A: This is a common issue, often caused by either using too much solvent or the solution being supersaturated.[8]

  • To address supersaturation: Try inducing crystallization by scratching the inside of the flask with a glass rod just below the solvent surface or by adding a single "seed" crystal of the pure compound.[8]

  • If too much solvent was used: Carefully evaporate a portion of the solvent under reduced pressure and allow the concentrated solution to cool again.

Section 2: Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification process.

Problem: My product "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice. This is often because the solution temperature is above the melting point of your compound/impurity mixture.[8] An oily product is almost always impure.

G start Product 'Oils Out' reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add more hot solvent (5-10% volume increase) reheat->add_solvent slow_cool Allow to cool VERY slowly (insulate flask) add_solvent->slow_cool result Crystals Form? slow_cool->result success Success: Collect Crystals result->success Yes failure Still Oiling Out result->failure No change_solvent Change solvent system (e.g., to a higher boiling point solvent or different polarity) failure->change_solvent pre_purify Consider preliminary purification (e.g., column chromatography) failure->pre_purify G crude Crude Product analyze1 Analyze Purity (TLC/HPLC) crude->analyze1 decision1 Purity > 98%? analyze1->decision1 decision2 Purity 90-98%? decision1->decision2 No recryst Recrystallization decision1->recryst Yes decision3 Purity < 90%? decision2->decision3 No decision2->recryst Yes column Column Chromatography decision3->column Yes analyze2 Final Purity Analysis (HPLC, MP) recryst->analyze2 column->recryst final_product Final Pure Product analyze2->final_product

Sources

Troubleshooting

Technical Support Center: 4-Amino-3-chloro-N-methylbenzenesulfonamide Assay Guidance

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-3-chloro-N-methylbenzenesulfonamide. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-3-chloro-N-methylbenzenesulfonamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your analytical assays.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Problem 1: Poor Peak Shape, Tailing, or Splitting in HPLC Analysis

Poor chromatography can significantly impact the accuracy and precision of your quantification. Here’s how to troubleshoot this common issue.

Initial Checks
  • Column Health: When was the last time the column was cleaned or replaced? A contaminated or old column is a frequent cause of peak shape problems.

  • Mobile Phase Preparation: Was the mobile phase freshly prepared and properly degassed? Dissolved gases can cause pressure fluctuations and baseline noise.

  • Sample Solvent: Is the sample solvent compatible with the mobile phase? A mismatch can cause peak distortion.

Systematic Troubleshooting Workflow

G cluster_0 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_column Check Column Performance (e.g., with a standard compound) start->check_column column_ok Column OK? check_column->column_ok replace_column Action: Clean or Replace Column column_ok->replace_column No check_mobile_phase Inspect Mobile Phase (Freshness, pH, Composition) column_ok->check_mobile_phase Yes end Peak Shape Improved replace_column->end mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok remake_mobile_phase Action: Prepare Fresh Mobile Phase & Degas mobile_phase_ok->remake_mobile_phase No check_sample_prep Review Sample Preparation (Solvent, Concentration) mobile_phase_ok->check_sample_prep Yes remake_mobile_phase->end sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok adjust_sample_prep Action: Adjust Sample Solvent or Dilution sample_prep_ok->adjust_sample_prep No sample_prep_ok->end Yes adjust_sample_prep->end

Caption: A stepwise workflow for diagnosing and resolving poor peak shape in HPLC analysis.

Detailed Explanations and Protocols
  • Secondary Interactions with Column Silanols: The amino group in 4-Amino-3-chloro-N-methylbenzenesulfonamide can interact with free silanol groups on the silica backbone of C18 columns, leading to peak tailing.

    • Solution: Use a mobile phase with a competitive amine (e.g., 0.1% triethylamine) or switch to a column with end-capping or a different stationary phase.

  • Metal Chelation: The sulfonamide group can interact with metal ions in the sample matrix or from the HPLC system.

    • Solution: Add a chelating agent like 0.1% EDTA to the mobile phase.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.

    • Solution: Dilute the sample and re-inject.

Problem 2: High Variability in Immunoassay Results

Inconsistent results in immunoassays like ELISA can stem from several factors.

Common Causes and Solutions
Potential Cause Explanation Recommended Action
Inadequate Washing Residual unbound conjugate or sample can lead to high background and variability.Ensure thorough and consistent washing between steps. Consider increasing the number of wash cycles.
Pipetting Inconsistency Small variations in pipetting volumes can lead to significant differences in results.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique.[1]
Temperature Gradients Uneven temperature across the microplate during incubation can affect reaction rates.Avoid stacking plates during incubation. Ensure the incubator provides uniform heating.[1]
Reagent Preparation Improperly mixed or equilibrated reagents can lead to inconsistent results.Gently vortex all reconstituted reagents and allow them to reach room temperature before use.
Problem 3: Suspected Matrix Effects in LC-MS/MS Analysis

The sample matrix (e.g., plasma, urine, tissue homogenate) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2][3]

Diagnosing Matrix Effects

A common method is the post-extraction spike comparison:

  • Prepare three sets of samples:

    • Set A: Neat solution of 4-Amino-3-chloro-N-methylbenzenesulfonamide in a clean solvent.

    • Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.

    • Set C: Blank matrix extract (no analyte).

  • Analyze all three sets under the same LC-MS/MS conditions.

  • Calculate the matrix effect (ME): ME (%) = (Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A * 100

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

Mitigating Matrix Effects
  • Improve Sample Cleanup: Use a more rigorous extraction method (e.g., solid-phase extraction) to remove interfering matrix components.[4]

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte will co-elute and experience the same matrix effects, allowing for accurate correction.

  • Modify Chromatographic Conditions: Adjust the gradient or mobile phase to better separate the analyte from co-eluting matrix components.

G cluster_1 Matrix Effect Mitigation Strategy start Inaccurate Quantification Due to Matrix Effects improve_cleanup Enhance Sample Cleanup (e.g., SPE) start->improve_cleanup use_is_std Incorporate Isotope-Labeled Internal Standard start->use_is_std modify_hplc Optimize HPLC Method (Gradient, Mobile Phase) start->modify_hplc end Accurate and Precise Quantification improve_cleanup->end use_is_std->end modify_hplc->end

Caption: Key strategies for overcoming matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-Amino-3-chloro-N-methylbenzenesulfonamide to consider during assay development?

A1: Based on its structure, key properties include:

  • Molecular Weight: Approximately 220.68 g/mol .[5]

  • Solubility: Likely soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility may be limited and pH-dependent due to the amino group.

  • Chemical Stability: The sulfonamide bond is generally stable, but the amino group can be susceptible to oxidation. Solutions should be protected from light and stored at low temperatures (2-8°C is recommended).[5]

Q2: What are the expected challenges when working with biological matrices?

A2: When analyzing this compound in biological samples, anticipate:

  • Protein Binding: Sulfonamides can bind to plasma proteins, which may require a protein precipitation step during sample preparation.

  • Metabolism: In vivo, the compound may be metabolized (e.g., N-acetylation of the amino group), leading to the presence of metabolites that could potentially interfere with the assay.

  • Matrix Effects: As detailed in the troubleshooting section, components of biological fluids can interfere with ionization in mass spectrometry.[2][3]

Q3: Are there any specific safety precautions for handling 4-Amino-3-chloro-N-methylbenzenesulfonamide?

Q4: Can this compound interfere with other assays?

A4: Yes, due to its chemical structure, there is a potential for interference:

  • Assays with Primary Amine Detection: The primary amino group can react with reagents like fluorescamine, which is used for the visualization of some sulfonamides in thin-layer chromatography.[7]

  • Cross-reactivity in Immunoassays: If you are developing an immunoassay, antibodies raised against this compound may show cross-reactivity with other structurally related sulfonamides.

References

  • Gowda, B. T., et al. (2005). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4242–o4244. [Link]

  • Li, Q., et al. (2021). Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. Journal of Food Quality, 2021, 1–7. [Link]

  • Chen, H., et al. (2010). Application of Matrix Solid-Phase Dispersion and High-Performance Liquid Chromatography for Determination of Sulfonamides in Honey. Journal of Food Protection, 73(6), 1152–1157. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

  • PubChem. (n.d.). 4-Amino-3-chlorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Selectivity of 4-Amino-3-chloro-N-methylbenzenesulfonamide for Carbonic Anhydrase Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Quest for Carbonic Anhydrase Isoform Selectivity Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Quest for Carbonic Anhydrase Isoform Selectivity

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and physiological functions.[2] This isoform diversity is central to their involvement in a wide array of biological processes, from respiration and pH homeostasis to bone resorption and tumorigenesis.

The clinical significance of CAs is underscored by their association with various pathologies. Consequently, CA inhibitors have been developed and are used as diuretics, anti-glaucoma agents, and anticonvulsants.[3] However, a significant challenge in the therapeutic application of CA inhibitors is the high degree of structural homology among the different isoforms, which often leads to non-selective inhibition and undesirable side effects.[1] Therefore, the development of isoform-selective CA inhibitors is a paramount goal in modern drug discovery, promising therapies with enhanced efficacy and improved safety profiles.[4]

Chemical Properties of 4-Amino-3-chloro-N-methylbenzenesulfonamide

IUPAC Name: 4-amino-3-chloro-N-methylbenzenesulfonamide

Molecular Formula: C₇H₉ClN₂O₂S

Molecular Weight: 220.68 g/mol

Chemical Structure:

C1 C C2 C C1->C2 C1->C2 S1 S C1->S1 C3 C C2->C3 C4 C C3->C4 C3->C4 Cl1 Cl C3->Cl1 C5 C C4->C5 N1 N C4->N1 C6 C C5->C6 C5->C6 C6->C1 O1 O S1->O1 S1->O1 O2 O S1->O2 S1->O2 N2 N S1->N2 C7 C N2->C7

Caption: Chemical structure of 4-Amino-3-chloro-N-methylbenzenesulfonamide.

Comparative Analysis of Inhibitory Activity of Related Benzenesulfonamides

While specific inhibitory constants (Ki) for 4-Amino-3-chloro-N-methylbenzenesulfonamide are not available, we can extrapolate its potential selectivity by examining data from structurally analogous compounds. The following table summarizes the Ki values for a selection of 4-amino-substituted benzenesulfonamides against key human CA isoforms. This data provides a valuable framework for predicting the behavior of our target compound.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard) 25012255.7[5]
Sulfanilamide 1800250--[6]
4-(4-sulfo-1,8-napthalic-1,3-dioxopyridine) potassium benzene sulphonamide 492.49.714[5]
3-chloro-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl) benzene sulphonamide 15945157766316[5]
4-(3-(p-tolyl)guanidino)benzenesulfonamide >100001030--[7]
4-(3-benzylguanidino)benzenesulfonamide 856098.6--[7]

Note: '-' indicates data not available.

Expert Insights: The benzenesulfonamide scaffold is a well-established pharmacophore for CA inhibition.[3] The primary sulfonamide group coordinates to the zinc ion in the enzyme's active site.[8] Selectivity among isoforms is largely dictated by the substitutions on the benzene ring, often referred to as the "tail" of the inhibitor.[8] These substitutions interact with amino acid residues lining the active site cavity, and subtle differences in these residues between isoforms can be exploited to achieve selectivity.

For 4-Amino-3-chloro-N-methylbenzenesulfonamide, the chloro and N-methyl substitutions are key determinants of its potential selectivity. The chloro group at the 3-position may influence interactions within the active site, potentially favoring binding to certain isoforms over others. Some 4-chloro-3-sulfamoyl benzenecarboxamides have shown a higher affinity for CA I than the typically high-affinity CA II isoform.[9] The N-methyl group on the sulfonamide nitrogen will likely alter the binding mode compared to primary sulfonamides and may impact isoform selectivity.

Experimental Protocol: Determining Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydration Assay

To ascertain the precise inhibitory activity and selectivity profile of 4-Amino-3-chloro-N-methylbenzenesulfonamide, the stopped-flow CO₂ hydration assay is the gold standard.[10] This method measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.

Principle

The hydration of CO₂ by carbonic anhydrase produces bicarbonate and a proton, leading to a decrease in pH. The initial rate of this reaction is measured by monitoring the change in absorbance of a pH indicator dye. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the immediate monitoring of the reaction.

Materials and Reagents
  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-Amino-3-chloro-N-methylbenzenesulfonamide

  • HEPES (or other suitable buffer)

  • Sodium sulfate (to maintain ionic strength)

  • Phenol red (or other suitable pH indicator)

  • CO₂-saturated water

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • Ultrapure water

Instrumentation
  • Stopped-flow spectrophotometer equipped with a temperature-controlled cell holder.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Buffer A (Enzyme and Inhibitor Solution): 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄ and 0.1 mM phenol red.

    • Buffer B (Substrate Solution): 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄. Saturate this buffer with CO₂ by bubbling the gas through it for at least 30 minutes on ice.

    • Enzyme Stock Solutions: Prepare stock solutions of each CA isoform in Buffer A. The final concentration in the assay will typically be in the nanomolar range.

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of 4-Amino-3-chloro-N-methylbenzenesulfonamide in DMSO.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C).

    • Prepare a series of dilutions of the inhibitor in Buffer A containing a fixed concentration of the CA isoform. A DMSO concentration of <0.5% in the final reaction mixture is recommended to avoid solvent effects.

    • Load the enzyme/inhibitor solution (from Buffer A) into one syringe of the stopped-flow instrument and the CO₂-saturated Buffer B into the other syringe.

    • Rapidly mix the two solutions (1:1 volume ratio) and monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time.

    • Record the initial linear rate of the reaction.

    • Repeat the measurement for each inhibitor concentration and for a control without the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the specific CA isoform.

Experimental Workflow Diagram

cluster_prep Solution Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep_buffer_a Prepare Buffer A (Enzyme/Inhibitor) load_syringes Load Syringes: Syringe 1: Enzyme + Inhibitor Syringe 2: CO2 Buffer prep_buffer_a->load_syringes prep_buffer_b Prepare Buffer B (CO2-saturated) prep_buffer_b->load_syringes prep_enzyme Prepare Enzyme Stock prep_enzyme->prep_buffer_a prep_inhibitor Prepare Inhibitor Stock prep_inhibitor->prep_buffer_a mix Rapid Mixing (1:1) load_syringes->mix monitor Monitor Absorbance Change mix->monitor calc_inhibition Calculate % Inhibition monitor->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki

Caption: Workflow for determining CA inhibition using the stopped-flow CO₂ hydration assay.

Visualizing the Selectivity Profile

Once the Ki values for 4-Amino-3-chloro-N-methylbenzenesulfonamide against a panel of CA isoforms are determined, a selectivity profile can be generated. This visual representation is crucial for quickly assessing the compound's isoform specificity.

Hypothetical Selectivity Profile of 4-Amino-3-chloro-N-methylbenzenesulfonamide cluster_isoforms Carbonic Anhydrase Isoforms cluster_ki Inhibition Constant (Ki) CAI hCA I Ki_I Moderate Inhibition (e.g., >100 nM) CAII hCA II Ki_II Weak Inhibition (e.g., >500 nM) CAIX hCA IX Ki_IX Potent Inhibition (e.g., <50 nM) CAXII hCA XII Ki_XII Potent Inhibition (e.g., <50 nM)

Caption: A hypothetical selectivity profile illustrating potential isoform-specific inhibition.

Conclusion

The quest for isoform-selective carbonic anhydrase inhibitors is a dynamic and critical area of research. While direct experimental data for 4-Amino-3-chloro-N-methylbenzenesulfonamide is currently lacking, the analysis of structurally related compounds suggests it may exhibit a unique selectivity profile. The chloro and N-methyl substitutions on the benzenesulfonamide ring are predicted to be the primary drivers of this selectivity.

To definitively characterize the inhibitory properties of 4-Amino-3-chloro-N-methylbenzenesulfonamide, rigorous experimental evaluation is essential. The detailed stopped-flow CO₂ hydration assay protocol provided in this guide offers a robust framework for researchers to determine the Ki values against a panel of CA isoforms. The resulting data will be invaluable for understanding the structure-activity relationships of this compound and for guiding the design of next-generation, highly selective CA inhibitors for a range of therapeutic applications.

References

  • Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2014). 4-Amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. Molecules, 19(11), 17356-17380.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181.
  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors: a new class of anticancer agents in clinical trials. In Carbonic Anhydrase: Mechanism, Regulation, Links to Disease, and Industrial Applications (pp. 321-343). Springer, Dordrecht.
  • Pochetti, G., Lavecchia, A., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of medicinal chemistry, 48(21), 6668-6675.
  • Angeli, A., Tanini, D., & Supuran, C. T. (2018). Pyrazolo [4, 3-c] pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 23(11), 2991.
  • Rasti, B., & Shahangian, S. S. (2018). Probing the chemical interaction space governed by 4-amino-substituted benzenesulfonamides and carbonic anhydrase isoforms. Research in Pharmaceutical Sciences, 13(3), 192.
  • Gülçin, İ., & Supuran, C. T. (2020). Synthesis and in vitro carbonic anhydrases and acetylcholinesterase inhibitory activities of novel imidazolinone-based benzenesulfonamides. Archiv der Pharmazie, 353(12), 2000375.
  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors for the treatment of metabolic diseases. Current opinion in pharmacology, 49, 43-49.
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2465.
  • Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2022). 4-(3-Alkyl/benzyl-guanidino) benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1568-1576.
  • Angeli, A., Abbas, G., & Supuran, C. T. (2020). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi-and Tricyclic Imide Moieties. International journal of molecular sciences, 21(21), 8234.
  • Sterling, D., Brown, S. D., & Swenson, E. R. (2017). A novel stopped-flow assay for quantitating carbonic-anhydrase activity and assessing red-blood-cell hemolysis. Frontiers in physiology, 8, 185.
  • Angeli, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1435-1441.
  • Angeli, A., & Supuran, C. T. (2021). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International journal of molecular sciences, 22(22), 12285.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Zubrienė, A., Smirnov, A., & Matulis, D. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International journal of molecular sciences, 22(14), 7435.
  • Kim, J. K., & Kim, Y. H. (2017). A colorimetric CO2 hydration assay for facile, accurate, and precise determination of carbonic anhydrase activity. Analytical biochemistry, 539, 1-6.
  • Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International journal of molecular sciences, 19(10), 3072.
  • Pocker, Y., & Bjorkquist, D. W. (1977). Stopped-flow studies of carbon dioxide hydration and bicarbonate dehydration in water and water-d2. Acid-base and metal ion catalysis. Journal of the American Chemical Society, 99(20), 6537-6543.

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Novel Sulfonamides in Glaucoma Animal Models: A Focus on 4-Amino-3-chloro-N-methylbenzenesulfonamide

This guide provides a comparative analysis of the in vivo efficacy of 4-Amino-3-chloro-N-methylbenzenesulfonamide, a representative novel sulfonamide, in the context of established carbonic anhydrase inhibitors for the t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vivo efficacy of 4-Amino-3-chloro-N-methylbenzenesulfonamide, a representative novel sulfonamide, in the context of established carbonic anhydrase inhibitors for the treatment of glaucoma. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in the development of carbonic anhydrase (CA) inhibitors, a class of drugs clinically significant for their role as diuretics and antiglaucoma agents.[1] This guide focuses on the therapeutic potential of a specific, lesser-studied compound, 4-Amino-3-chloro-N-methylbenzenesulfonamide , by comparing its theoretical efficacy profile with two clinically established topical CA inhibitors: Dorzolamide and the systemic agent Acetazolamide . The primary endpoint for comparison is the reduction of intraocular pressure (IOP) in animal models of ocular hypertension and glaucoma. We will delve into the mechanistic underpinnings, present a framework for comparative in vivo studies, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction to the Sulfonamide Class and Mechanism of Action

The Benzenesulfonamide Pharmacophore

Primary sulfonamides are renowned for their ability to inhibit carbonic anhydrase.[1] The enzyme CA catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. In the ciliary body of the eye, this reaction is crucial for the production of aqueous humor. Inhibition of CA reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure (IOP).[2][3]

4-Amino-3-chloro-N-methylbenzenesulfonamide belongs to this class. While specific in vivo data for this N-methyl variant is not widely published, its structural similarity to other 4-aminobenzenesulfonamides suggests it functions as a CA inhibitor.[4][5] The key to its activity lies in the sulfonamide group (-SO₂NH₂), which binds to the zinc ion in the active site of the carbonic anhydrase enzyme.

Mechanism of IOP Reduction by Carbonic Anhydrase Inhibition

The following diagram illustrates the signaling pathway responsible for aqueous humor production and the site of action for CA inhibitors.

Carbonic Anhydrase Inhibition Pathway cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibitors Therapeutic Intervention CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase (CA) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Ion_Transport Ion Transport (Na⁺, Cl⁻, HCO₃⁻) HCO3_H->Ion_Transport Aqueous_Humor Aqueous Humor Secretion Ion_Transport->Aqueous_Humor Osmotic Gradient CA_Inhibitor Sulfonamide Inhibitors (e.g., Dorzolamide, 4-Amino-3-chloro-N-methylbenzenesulfonamide) CA_Inhibitor->H2CO3 INHIBITS In Vivo Efficacy Workflow A Animal Acclimatization (New Zealand White Rabbits) B Baseline IOP Measurement (Tonometer) A->B C Group Allocation (n=8-10 per group) B->C D Topical Drug Administration (50 µL single dose) C->D E IOP Monitoring (Time points: 0, 1, 2, 4, 6, 8, 12, 24h) D->E Treatment Groups: 1. Vehicle (Control) 2. 2% Dorzolamide 3. 2% Test Compound F Data Analysis (ΔIOP from baseline, AUC) E->F G Endpoint: Compare Efficacy (Test Compound vs. Dorzolamide vs. Vehicle) F->G

Sources

Validation

Comparative Benchmarking of 4-Amino-3-chloro-N-methylbenzenesulfonamide: A Guide to In Vitro Inhibitor Profiling

This guide provides a comprehensive framework for the in vitro benchmarking of the novel sulfonamide compound, 4-Amino-3-chloro-N-methylbenzenesulfonamide (ACNMS), against established inhibitors. The methodologies outlin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro benchmarking of the novel sulfonamide compound, 4-Amino-3-chloro-N-methylbenzenesulfonamide (ACNMS), against established inhibitors. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. We will navigate the logical progression from target identification to comparative data analysis, emphasizing experimental robustness and scientific integrity.

Introduction: The Rationale for Benchmarking

The discovery of a novel bioactive compound is merely the initial step in a long and complex drug development pipeline. Rigorous benchmarking against existing, well-characterized inhibitors is a critical process that serves several key purposes:

  • Potency and Efficacy Assessment: It allows for a direct comparison of the compound's inhibitory strength (e.g., IC50, Ki) against the "gold standards."

  • Selectivity Profiling: By testing against various enzyme isoforms or related targets, it helps to understand the compound's specificity.

  • Mechanism of Action Elucidation: Comparative studies can provide insights into whether the new compound shares a similar mechanism with known inhibitors.

  • Informing Lead Optimization: The data generated guides medicinal chemists in the rational design of more potent and selective derivatives.

This guide will use the sulfonamide ACNMS as a case study, postulating its potential activity against the carbonic anhydrase (CA) family of enzymes, a common target for this chemical class.

Section 1: Target Identification and Validation

Prior to any comparative analysis, the biological target of the novel compound must be identified and validated. For a novel sulfonamide like ACNMS, the CA family represents a logical starting point due to the well-established pharmacophore.

Experimental Approach: Initial Target Screening

A pragmatic first step involves screening the compound against a panel of clinically relevant human CA isoforms (e.g., CA I, II, IX, and XII). A widely accepted method for this is the stopped-flow carbon dioxide (CO2) hydration assay, which measures the enzyme's catalytic activity directly.

Alternatively, an esterase activity assay, which is often more amenable to a high-throughput format, can be employed. This assay measures the hydrolysis of a substrate like 4-nitrophenyl acetate (p-NPA), a reaction catalyzed by CAs. A significant reduction in the rate of p-NPA hydrolysis in the presence of ACNMS would implicate one or more CA isoforms as a potential target.

Workflow for Target Identification

cluster_0 Phase 1: Target Identification Compound (ACNMS) Compound (ACNMS) Assay Enzymatic Assay (e.g., Esterase Activity) Compound (ACNMS)->Assay CA Isoform Panel (I, II, IX, XII) CA Isoform Panel (I, II, IX, XII) CA Isoform Panel (I, II, IX, XII)->Assay Hit Identification Identify Active Isoforms Assay->Hit Identification

Caption: Initial workflow for identifying carbonic anhydrase (CA) isoform targets for ACNMS.

Section 2: Selection of Reference Inhibitors

The choice of comparator compounds is crucial for a meaningful benchmark. Selected inhibitors should ideally have the same target, but perhaps different mechanisms of action or potencies. For this guide, we will benchmark ACNMS against two clinically relevant CA inhibitors:

  • Acetazolamide (AZM): A non-selective, first-generation CA inhibitor. It serves as a classical reference compound for pan-CA inhibition studies.

  • Dorzolamide (DZA): A second-generation, more selective inhibitor, primarily targeting CA II. It is a topically administered anti-glaucoma agent.

These compounds provide excellent points of comparison for both potency and potential isoform selectivity.

Section 3: Experimental Design for Comparative Analysis

For this guide, we will focus on a detailed protocol for the CA esterase activity assay using p-NPA as the substrate. This method is robust, cost-effective, and widely used for the characterization of CA inhibitors.

Principle of the Assay

Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 400 nm. An inhibitor will slow down this reaction, leading to a reduced rate of color development.

Mechanism of Carbonic Anhydrase Inhibition

cluster_1 Catalytic Cycle & Inhibition E_Zn_H2O E-Zn2+--OH2 E_Zn_OH E-Zn2+--OH- E_Zn_H2O->E_Zn_OH -H+ Inhibited_Complex E-Zn2+--Inhibitor E_Zn_H2O->Inhibited_Complex + Inhibitor E_Zn_OH->E_Zn_H2O +H+ Product HCO3- (or p-Nitrophenol) E_Zn_OH->Product + Substrate Substrate CO2 (or p-NPA) Product->E_Zn_H2O - Product Inhibitor Inhibitor (R-SO2NH2) (e.g., ACNMS, AZM) Inhibited_Complex->E_Zn_H2O - Inhibitor

Caption: Generalized mechanism of CA catalysis and competitive inhibition by sulfonamides.

Detailed Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of the desired human CA isoform (e.g., hCA II) in the assay buffer. Further dilute to a working concentration (e.g., 2 µg/mL).

    • Substrate Stock: Prepare a 10 mM stock solution of p-NPA in acetonitrile.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of ACNMS, Acetazolamide, and Dorzolamide in DMSO. Create a dilution series for each inhibitor (e.g., from 10 mM to 1 nM) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 188 µL of assay buffer.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for the vehicle control). This results in a 1:100 dilution.

    • Add 5 µL of the CA working solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the p-NPA substrate stock to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Controls:

    • Positive Control: Wells containing enzyme and DMSO (no inhibitor). This represents 100% enzyme activity.

    • Negative Control: Wells containing buffer, DMSO, and substrate (no enzyme). This measures the rate of non-enzymatic substrate hydrolysis.

    • Reference Inhibitor Controls: Wells containing enzyme and known inhibitors (Acetazolamide, Dorzolamide).

Section 4: Data Analysis and Interpretation

1. Calculation of Reaction Rates:

For each well, plot absorbance (400 nm) versus time. The initial reaction rate (V) is the slope of the linear portion of this curve.

2. Determination of Percent Inhibition:

Calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme))

Where:

  • V_inhibitor is the rate in the presence of the inhibitor.

  • V_no_enzyme is the rate of the negative control.

  • V_DMSO is the rate of the positive (vehicle) control.

3. IC50 Determination:

The IC50 value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (variable slope).

Data Summary and Comparison

The results should be summarized in a clear and concise table to facilitate direct comparison.

InhibitorTarget IsoformIC50 (nM) [Hypothetical Data]
ACNMS hCA II75.4
AcetazolamidehCA II12.1
DorzolamidehCA II3.5

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a systematic approach to the in vitro benchmarking of a novel sulfonamide inhibitor, 4-Amino-3-chloro-N-methylbenzenesulfonamide (ACNMS), against established drugs. Based on our hypothetical data, ACNMS shows inhibitory activity against hCA II, but is less potent than both Acetazolamide and Dorzolamide.

This initial benchmark is a crucial decision-making point. Future work could involve:

  • Selectivity Profiling: Testing ACNMS against a broader panel of CA isoforms to determine its selectivity profile.

  • Mechanism of Action Studies: Performing enzyme kinetics studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (e.g., competitive, non-competitive).

  • Structural Biology: Co-crystallization of ACNMS with the target enzyme to understand the binding interactions at an atomic level.

  • Lead Optimization: Using the current data to guide the synthesis of more potent and selective analogs of ACNMS.

By following a structured and rigorous benchmarking process, researchers can efficiently characterize novel inhibitors and make informed decisions about their potential for further development.

References

  • Supuran, C. T. (2020). An overview of the carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 30(10), 745-754. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668-678. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 285-293. [Link]

  • Sugrue, M. F. (2000). The preclinical pharmacology of dorzolamide. Journal of Ocular Pharmacology and Therapeutics, 16(2), 105-117. [Link]

Comparative

Technical Comparison Guide: Off-Target Profiling of 4-Amino-3-chloro-N-methylbenzenesulfonamide

Topic: "4-Amino-3-chloro-N-methylbenzenesulfonamide" Off-Target Effects Investigation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-Amino-3-chloro-N-methylbenzenesulfonamide" Off-Target Effects Investigation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Mandate

4-Amino-3-chloro-N-methylbenzenesulfonamide (CAS 22185-74-6) represents a critical scaffold in the medicinal chemistry of sulfonamides. Often encountered as a degradation product of sulfapyridine or a synthetic intermediate for thiazide-like diuretics, its specific N-methyl substitution presents a unique pharmacological profile compared to its primary sulfonamide congeners.

While primary sulfonamides (


) are potent, often non-selective inhibitors of Carbonic Anhydrase (CA), the N-methyl substitution  in this compound is theoretically designed to abrogate this zinc-binding affinity, thereby improving selectivity for other targets (e.g., kinases or specific transporters). However, "theoretical" selectivity often fails in complex biological systems.

This guide provides a rigorous framework for investigating the off-target landscape of 4-Amino-3-chloro-N-methylbenzenesulfonamide, comparing it against the "gold standard" off-target generator Acetazolamide and the structurally related diuretic Indapamide .

Structural & Mechanistic Analysis

The "N-Methyl Switch" Hypothesis

The primary safety concern for any sulfonamide-bearing small molecule is the inadvertent inhibition of ubiquitous Carbonic Anhydrase (CA) isoforms (I, II, IX, XII).

  • Primary Sulfonamides (

    
    ):  The nitrogen atom is acidic (
    
    
    
    ). The deprotonated sulfonamide acts as a zinc-binding group (ZBG) in the CA active site, coordinating directly to the catalytic
    
    
    ion.
  • N-Methyl Sulfonamides (

    
    ):  The methyl group introduces steric bulk and removes the acidic proton required for optimal zinc coordination.
    

Investigation Goal: Confirm if the N-methyl group effectively "silences" CA activity or if residual affinity persists for specific isoforms (e.g., tumor-associated CA IX/XII), which would constitute a significant off-target effect.

Visualization: The Steric Clash Mechanism

The following diagram illustrates the mechanistic hypothesis you must validate:

CA_Binding_Mechanism Zinc Catalytic Zn2+ (CA Active Site) Inhibition Potent Inhibition (Off-Target Toxicity) Zinc->Inhibition Primary Primary Sulfonamide (-SO2NH-) Primary->Zinc Tetrahedral Coordination NMethyl N-Methyl Sulfonamide (-SO2N(Me)-) NMethyl->Zinc Methyl Group Interference Clash Steric Clash / No Binding (Desired Selectivity) NMethyl->Clash Steric Hindrance

Figure 1: Mechanistic differentiation between primary and N-methyl sulfonamide binding at the Carbonic Anhydrase active site.

Comparative Off-Target Profile

The following table contrasts the expected off-target liabilities of 4-Amino-3-chloro-N-methylbenzenesulfonamide against standard comparators.

Feature4-Amino-3-chloro-N-methyl...[1][2][3][4][5][6]Acetazolamide (Control)Indapamide (Drug Analog)
Primary Class Synthetic Intermediate / ProbeCA Inhibitor (Pan-isoform)Thiazide-like Diuretic
Sulfonamide Type Secondary (N-Methyl) PrimaryPrimary + Indoline
CA II Affinity (

)
Predicted Low (>10 µM) High (~12 nM)Moderate
Thyroid Peroxidase (TPO) High Risk (Aniline moiety)Low RiskLow Risk
CYP2C9 Inhibition Moderate Risk Low RiskLow Risk
Skin Sensitization High (Aniline precursor)LowModerate (SJS risk)

Experimental Protocols (The "How-To")

To validate the off-target profile, you must move beyond prediction. The following protocols are designed to be self-validating.

Protocol A: Carbonic Anhydrase Esterase Assay (Selectivity Screen)

Objective: Quantify residual CA inhibition. Even weak inhibition can alter pH homeostasis in renal tubules. Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400nm).

  • Reagent Prep:

    • Buffer: 50 mM Tris-SO4, pH 7.6.

    • Enzyme: Recombinant hCA II (cytosolic) and hCA IX (membrane-bound).

    • Substrate: 3 mM 4-NPA in acetone (freshly prepared).

  • Workflow:

    • Incubate 100 µL enzyme + 50 µL Test Compound (0.1 nM – 100 µM) for 15 min at 25°C.

    • Add 50 µL Substrate solution.

    • Measure Absorbance (400 nm) kinetically for 10 min.

  • Validation Check:

    • Positive Control: Acetazolamide must yield

      
      .
      
    • Negative Control: DMSO only (0% inhibition).

    • Critical Step: If the N-methyl compound shows

      
      , the "N-methyl switch" has failed, and the compound is a confirmed off-target CA inhibitor.
      
Protocol B: Thyroid Peroxidase (TPO) Inhibition (Toxicity Screen)

Objective: Sulfonamides with free aniline groups (like the 4-amino moiety here) often inhibit TPO, leading to hypothyroidism.

  • System: Rat thyroid microsomes or recombinant hTPO.

  • Reaction: Guaiacol oxidation assay.

  • Readout: Formation of oxidized guaiacol (Abs 470 nm).

  • Threshold:

    
     inhibition at 10 µM flags the compound as a potential thyroid toxicant.
    

Investigation Workflow

Use this logic flow to structure your screening campaign.

OffTarget_Workflow Start Compound: 4-Amino-3-chloro- N-methylbenzenesulfonamide Screen1 Primary Screen: hCA II Inhibition (Esterase Assay) Start->Screen1 Decision1 IC50 < 1 µM? Screen1->Decision1 ResultA Flag: CA Off-Target (Renal/Eye Toxicity Risk) Decision1->ResultA Yes ResultB Pass: Low CA Affinity (Proceed to TPO/CYP) Decision1->ResultB No Screen2 Secondary Screen: TPO Inhibition (Thyroid Tox) Screen3 CYP2C9 Inhibition (Metabolic Liability) ResultB->Screen2 ResultB->Screen3

Figure 2: Decision tree for prioritizing off-target risks based on CA affinity thresholds.

Data Interpretation & Causality

When analyzing your data, apply the following causal logic:

  • If CA Inhibition is High: The N-methyl group is likely metabolically unstable (demethylation in situ) or the binding pocket of the specific isoform (e.g., CA XII) accommodates the methyl group via a hydrophobic sub-pocket.

    • Action: Check HPLC purity for the demethylated impurity (4-Amino-3-chlorobenzenesulfonamide).

  • If TPO Inhibition is High: The 4-amino (aniline) group is the culprit.

    • Action: This is an intrinsic property of the scaffold. N-methylation of the sulfonamide does not mitigate aniline-mediated toxicity.

  • If CYP2C9 Inhibition is Observed: This predicts drug-drug interactions (DDI), particularly with Warfarin or Phenytoin.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Kranz, J., et al. (2020).[7] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.). Compound Summary: 4-Amino-3-chloro-N-methylbenzenesulfonamide (CAS 22185-74-6).[3][6] National Library of Medicine. Link

  • Vullo, D., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-3-chloro-N-methylbenzenesulfonamide

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-Amino-3-chloro-N-methylbenzenesulfonamide, ensuring you are equipped with the knowledge to operate safely and effective...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-Amino-3-chloro-N-methylbenzenesulfonamide, ensuring you are equipped with the knowledge to operate safely and effectively. Our commitment is to empower your research through comprehensive, field-tested guidance that prioritizes your safety.

Hazard Analysis: Understanding the Need for Protection

4-Amino-3-chloro-N-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide and aromatic amine classes. While specific toxicological data for this exact compound is not extensively published, a thorough hazard assessment can be conducted by examining structurally similar chemicals and relevant functional groups.

Primary Hazards Associated with Structurally Similar Sulfonamides:

  • Skin Irritation and Corrosion: Compounds like 4-amino-3-chlorobenzenesulfonamide and 4-chloro-3-nitrobenzenesulfonamide are classified as causing skin irritation.[1][2][3][4] Direct contact can lead to redness, inflammation, and discomfort. Prolonged exposure may cause more severe damage.

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation.[1][2][3][4] This necessitates robust eye protection to prevent painful and potentially lasting damage.

  • Respiratory Irritation: As a powder, this compound may cause respiratory tract irritation if inhaled.[1][3][4]

  • Systemic Toxicity: Some sulfonamides are known to be toxic if ingested, inhaled, or absorbed through the skin.[5] They can potentially cause damage to the kidneys and red blood cells.[5] Therefore, minimizing any form of direct exposure is critical.

The fundamental principle in handling this and any chemical of unknown toxicity is to treat it with a high degree of caution.[6] We must assume it is hazardous and implement controls to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[6]

Core Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the first line of defense.[7][8] The following PPE is mandatory and serves as the final, critical barrier between you and the chemical.[9]

Hand and Body Protection
  • Gloves: Double-gloving is required. Use powder-free nitrile gloves as the primary choice for incidental contact.[9][10] Nitrile provides good resistance against a range of chemicals. For prolonged handling or in case of a spill, heavier-duty gloves may be necessary.

    • Causality: Double-gloving provides a fail-safe. If the outer glove is breached, the inner glove continues to offer protection while you retreat to a safe area to change them. Powder-free gloves prevent the powder from aerosolizing and carrying chemical particles.[9]

    • Protocol: Inspect gloves for any signs of degradation or puncture before each use.[7] Change gloves every 30-60 minutes during extended procedures, or immediately if you suspect contamination.[9]

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is essential to protect skin and personal clothing from contamination.[10][11]

    • Causality: The lab coat provides a removable barrier. In case of a splash, the contaminated coat can be quickly and safely removed to minimize skin contact.

  • Footwear: Fully enclosed shoes are mandatory.[8][10]

    • Causality: This protects the feet from spills and falling objects.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that meet ANSI Z.87.1 standards are required at all times when handling the chemical.[10]

    • Causality: Goggles provide a seal around the eyes, offering superior protection from splashes, aerosols, and dust compared to standard safety glasses.

  • Face Shield: A face shield must be worn over safety goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.[10][11]

    • Causality: This provides an additional layer of protection for the entire face.

Respiratory Protection

Work involving the solid material should be conducted within a certified chemical fume hood to control airborne dust.[7][8]

  • Respirator: If engineering controls are insufficient or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for particulates.[12]

    • Causality: The respirator prevents the inhalation of fine chemical dust, which can irritate the respiratory system and lead to systemic toxicity.[12]

    • Protocol: Use of a respirator requires prior medical clearance and fit-testing as per institutional and OSHA guidelines.[12]

The following table summarizes the required PPE for different operational scenarios.

ScenarioHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing/Handling Solids Double Nitrile GlovesLab CoatChemical Splash GogglesWork in Fume Hood
Preparing Solutions Double Nitrile GlovesLab CoatGoggles & Face ShieldWork in Fume Hood
Large Spill Cleanup Heavy-Duty GlovesChemical Resistant Apron/SuitGoggles & Face ShieldN95 Respirator (or higher)

Operational Plan: Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Doffing Protocol (Critical for Safety):
  • Outer Gloves: Remove the most contaminated item first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.[13]

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your inner clothing. Place it in a designated laundry receptacle or disposal bag.

  • Goggles/Face Shield: Handle by the strap or sides to remove.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Respirator: If used, remove it without touching the front filter area.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[14]

Spill and Disposal Procedures

Spill Response:

In the event of a spill, the primary objective is to contain and clean it up safely.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, evacuate the area.

  • Don Appropriate PPE: Before re-entering, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: Cover the spill with an inert absorbent material like sand or vermiculite.[5] Do not use combustible materials.

  • Cleanup: Carefully sweep the dampened material into a designated, labeled hazardous waste container.[5][7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.

Waste Disposal:
  • Chemical Waste: All waste containing 4-Amino-3-chloro-N-methylbenzenesulfonamide must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[13]

  • Contaminated Materials: This includes used gloves, bench paper, pipette tips, and any other disposable items that have come into contact with the chemical. These must also be placed in the hazardous waste container.

  • Disposal Route: The waste must be disposed of through a licensed chemical destruction facility or by controlled incineration, following all local and institutional regulations.[1] Never dispose of this chemical down the drain.[7]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced, clean container can then be discarded.[15]

By adhering to these rigorous safety protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Santa Cruz Biotechnology. (n.d.). 4-Amino-6-chloro-1,3-benzenedisulfonamide Safety Data Sheet.
  • ECHEMI. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide SDS, 97-09-6 Safety Data Sheets.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 4-Amino-6-chloro-1,3-benzenedisulfonamide.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • BLD Pharm. (n.d.). 4-Amino-3-chloro-N-methylbenzenesulfonamide.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • PubChem. (n.d.). 4-Amino-3-chlorobenzenesulfonamide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Maryland. (n.d.). Laboratory Safety Guide.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-chlorobenzenesulfonamide.
  • Montclair State University. (n.d.). College Of Science and Mathematics Laboratory Safety Manual.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • Sigma-Aldrich. (n.d.). 4-Amino-6-chloro-1,3-benzenedisulfonamide 98.
  • PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-chloro-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3-chloro-N-methylbenzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.